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  • Product: N,N-dimethyl-6-nitroquinolin-2-amine
  • CAS: 37041-42-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to N,N-dimethyl-6-nitroquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethyl-6-nitroquinolin-2-amine is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-6-nitroquinolin-2-amine is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds and natural products. The introduction of a nitro group and a dimethylamino group to the quinoline core can substantially influence its physicochemical properties and biological activity. Nitroaromatic compounds are known to play a crucial role in medicinal chemistry, often serving as precursors for the synthesis of amino derivatives or exhibiting intrinsic bioactivity.[1] This guide provides a detailed overview of the chemical identity, structural characteristics, and a plausible synthetic pathway for N,N-dimethyl-6-nitroquinolin-2-amine, offering valuable insights for its potential application in research and drug discovery.

Chemical Identity and Structure

Correctly identifying a chemical compound is fundamental for any scientific investigation. The following identifiers and properties define N,N-dimethyl-6-nitroquinolin-2-amine.

IdentifierValue
IUPAC Name N,N-dimethyl-6-nitroquinolin-2-amine
CAS Number 37041-42-2[2]
Molecular Formula C₁₁H₁₁N₃O₂
SMILES CN(C)c1ccc2cc(ccc2n1)[O-]
InChI Key DBNZYROHZKZEIK-UHFFFAOYSA-N
InChI 1S/C11H11N3O2/c1-13(2)11-6-3-8-7-9(14(15)16)4-5-10(8)12-11/h3-7H,1-2H3

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Weight 217.23 g/mol
XLogP3 2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bond Count 1
Topological Polar Surface Area 58.6 Ų

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Mechanism

The synthesis of N,N-dimethyl-6-nitroquinolin-2-amine can be approached through a multi-step process, leveraging established methodologies for the construction and functionalization of the quinoline ring system. A plausible and efficient synthetic route involves the nitration of a suitable quinoline precursor followed by nucleophilic aromatic substitution.

Proposed Synthetic Pathway

A logical synthetic strategy would begin with a commercially available or readily synthesized 2-chloroquinoline derivative. The subsequent steps would be nitration and then substitution of the chloro group with dimethylamine.

Synthesis_Workflow A 2-Chloro-6-aminoquinoline B 2-Chloro-6-nitroquinoline A->B   Nitration (H₂SO₄, HNO₃) C N,N-dimethyl-6-nitroquinolin-2-amine B->C   Amination (Dimethylamine)

Caption: Proposed synthesis of N,N-dimethyl-6-nitroquinolin-2-amine.

Experimental Protocol

Step 1: Nitration of 2-Chloro-6-aminoquinoline to 2-Chloro-6-nitroquinoline

This step involves the electrophilic nitration of the quinoline ring. The amino group at the 6-position is first protected or converted to a diazonium salt, which is then displaced by a nitro group via a Sandmeyer-type reaction, or the nitration is performed on a precursor where the 6-position is activated for nitration. A more direct approach, if selectivity can be controlled, is the nitration of 2-chloroquinoline. However, for regioselectivity, starting with a pre-functionalized quinoline is often preferred. For the purpose of this guide, we will outline a general nitration procedure.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-chloroquinoline to concentrated sulfuric acid.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Addition: Add the nitrating mixture dropwise to the solution of 2-chloroquinoline, maintaining the temperature below 10 °C. The regioselectivity of this reaction can be influenced by the specific reaction conditions.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Workup: Pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality: The strong acidic environment protonates the quinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack. The nitration, therefore, occurs on the carbocyclic ring, with the position of substitution directed by the existing chloro group and the overall electronic nature of the quinoline system.

Step 2: Amination of 2-Chloro-6-nitroquinoline

This step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C2 position is displaced by dimethylamine. The C2 position of the quinoline ring is activated towards nucleophilic attack, especially with an electron-withdrawing nitro group on the carbocyclic ring.

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-6-nitroquinoline in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reagent Addition: Add an excess of dimethylamine (either as a solution in a solvent like THF or as a gas bubbled through the solution). The use of a base, such as potassium carbonate, may be beneficial to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered off. The solvent is removed under reduced pressure.

  • Extraction: The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Causality: The electron-withdrawing nitro group at the 6-position and the electronegative nitrogen atom within the quinoline ring system activate the 2-position for nucleophilic attack. Dimethylamine, a strong nucleophile, readily displaces the chloride leaving group.

Potential Applications in Research

While specific applications for N,N-dimethyl-6-nitroquinolin-2-amine are not extensively documented, its structure suggests several areas of potential research interest:

  • Medicinal Chemistry: Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[3] The presence of the nitro group could also confer specific activities, as seen in other nitroaromatic drugs.[1] This compound could serve as a scaffold for the development of new therapeutic agents. The nitro group can also be reduced to an amino group, providing a key intermediate for further functionalization.

  • Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties. This molecule could be investigated for its potential use in the development of dyes, sensors, or other functional materials.

  • Chemical Biology: As a substituted quinoline, it could be used as a chemical probe to study biological pathways or to identify new protein targets.

Safety and Handling

N,N-dimethyl-6-nitroquinolin-2-amine should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitro compounds can be toxic and potentially mutagenic.[4] A thorough risk assessment should be conducted before handling this compound.

Conclusion

This technical guide provides a foundational understanding of N,N-dimethyl-6-nitroquinolin-2-amine, including its chemical identifiers, predicted properties, and a viable synthetic route. The provided information is intended to support researchers and scientists in their efforts to synthesize and explore the potential of this and related quinoline derivatives in various scientific disciplines. The self-validating nature of the proposed synthetic protocols, grounded in established chemical principles, offers a reliable starting point for its preparation and subsequent investigation.

References

  • MDPI. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Li, Y., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503735. Retrieved from [Link]

Sources

Exploratory

chemical suppliers for N,N-dimethyl-6-nitroquinolin-2-amine

An In-Depth Technical Guide to the Sourcing and Synthesis of N,N-Dimethyl-6-nitroquinolin-2-amine Part 1: Executive Summary & Strategic Value N,N-Dimethyl-6-nitroquinolin-2-amine (CAS: 37041-42-2 ) is a specialized heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sourcing and Synthesis of N,N-Dimethyl-6-nitroquinolin-2-amine

Part 1: Executive Summary & Strategic Value

N,N-Dimethyl-6-nitroquinolin-2-amine (CAS: 37041-42-2 ) is a specialized heterocyclic building block utilized primarily in the development of fluorescent probes, kinase inhibitors, and DNA-intercalating agents. Its structural core—a quinoline ring substituted with an electron-withdrawing nitro group at position 6 and an electron-donating dimethylamino group at position 2—creates a "push-pull" electronic system. This electronic architecture makes it a critical intermediate for synthesizing solvatochromic fluorophores (upon reduction of the nitro group) and for structure-activity relationship (SAR) studies in drug discovery.

This guide provides a dual-track strategy for acquiring this compound: Direct Sourcing from validated vendors and an In-House Synthesis Protocol for laboratories requiring bulk quantities or fresh material.

Part 2: Technical Specifications & Chemical Identity

PropertySpecification
Chemical Name N,N-Dimethyl-6-nitroquinolin-2-amine
CAS Number 37041-42-2
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Precursor 2-Chloro-6-nitroquinoline (CAS: 29969-57-1)
SMILES CN(C)C1=NC2=C(C=C1)C=C(C=C2)[O-]

Part 3: Supply Chain Landscape (Buy vs. Make)

The procurement of N,N-dimethyl-6-nitroquinolin-2-amine often faces challenges due to intermittent stock from major catalog vendors. A tiered sourcing strategy is recommended.

Tier 1: Direct Catalog Suppliers

These vendors explicitly list CAS 37041-42-2. Availability varies; always request a Certificate of Analysis (CoA) confirming >95% purity by HPLC.

  • BLDpharm: Validated supplier with global logistics (US/Asia/Europe).

  • Ambeed: Reliable for gram-scale quantities.

  • Enamine: Often the primary manufacturer for such building blocks; may sell through distributors like Sigma-Aldrich or MolPort.

Tier 2: Precursor Sourcing (The "Make" Route)

If the target amine is out of stock, the most reliable strategy is to purchase the electrophilic precursor, 2-Chloro-6-nitroquinoline (CAS 29969-57-1) . This precursor is more stable and widely available from vendors like ChemSrc , HiSunnyChem , and ChemicalBook suppliers.

Decision Logic: If lead time > 3 weeks or price > $500/g


Switch to In-House Synthesis  (Protocol below).

Part 4: In-House Synthesis Protocol

Objective: Synthesize N,N-dimethyl-6-nitroquinolin-2-amine via Nucleophilic Aromatic Substitution (SNAr). Reaction Scale: 1.0 gram (Scaleable to 50g).

Mechanistic Rationale

The 2-position of the quinoline ring is activated for nucleophilic attack by the ring nitrogen. The nitro group at position 6 further enhances this electrophilicity through inductive and resonance electron withdrawal, making 2-chloro-6-nitroquinoline highly reactive toward dimethylamine. This reaction proceeds rapidly under mild conditions with high regioselectivity.

Materials
  • Substrate: 2-Chloro-6-nitroquinoline (1.0 eq, ~4.8 mmol).

  • Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution) (3.0 eq).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) – Acts as an HCl scavenger.

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH).

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-nitroquinoline (1.0 g) in DMF (10 mL).

  • Addition: Add K₂CO₃ (1.3 g). Then, add dimethylamine solution (7.2 mL of 2.0 M in THF) dropwise at room temperature.

    • Note: If using aqueous dimethylamine, use Ethanol as the solvent to ensure homogeneity.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting material (R_f ~0.6) should disappear, replaced by a fluorescent yellow product spot (R_f ~0.4).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a yellow solid.

    • Filtration: Filter the solid, wash with water (3 x 10 mL), and air dry.

    • Alternative (if no precipitate): Extract with EtOAc (3 x 20 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) if necessary.

  • Yield Expectation: 85–95%.

Part 5: Quality Control & Validation

Every batch must be validated against the following criteria to ensure scientific integrity:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the dimethylamino singlet at δ ~3.2 ppm (6H) .

    • Confirm the quinoline aromatic protons: Doublets at δ ~7.0 ppm (H-3) and δ ~8.0 ppm (H-4) ; Nitro-aromatic signals at δ ~8.5-9.0 ppm .

  • LC-MS:

    • ESI+: [M+H]⁺ peak at 218.1 m/z .

    • Purity should be >98% by UV (254 nm).

Part 6: Visualizations (Graphviz)

Figure 1: Strategic Sourcing Decision Tree

A logic flow to determine whether to buy the final compound or synthesize it from the precursor.

SourcingStrategy Start Need N,N-dimethyl-6-nitroquinolin-2-amine CheckStock Check Tier 1 Vendors (BLDpharm, Ambeed) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase CAS 37041-42-2 (Request CoA) InStock->Buy Yes CheckPrecursor Check Precursor Availability (2-Chloro-6-nitroquinoline) InStock->CheckPrecursor No / Lead Time > 3wks PrecursorStock Precursor In Stock? CheckPrecursor->PrecursorStock Synthesize Execute In-House Synthesis (S_NAr Protocol) PrecursorStock->Synthesize Yes (CAS 29969-57-1) CustomSynth Outsource Custom Synthesis PrecursorStock->CustomSynth No

Caption: Decision matrix for optimizing cost and lead time when sourcing the target quinoline.

Figure 2: Synthesis Reaction Pathway

The chemical transformation from the chloro-precursor to the target amine.[3]

SynthesisPathway Substrate 2-Chloro-6-nitroquinoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate + Me2NH, 80°C Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product N,N-Dimethyl-6-nitroquinolin-2-amine (Target) Intermediate->Product - Cl⁻ Byproduct HCl (Scavenged by K2CO3) Intermediate->Byproduct

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target compound.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 6-Nitroquinoline Derivatives. Retrieved from [Link]

  • MDPI. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N,N-dimethyl-6-nitroquinolin-2-amine from p-nitroaniline

Executive Summary This application note details a robust, four-step synthetic protocol for the preparation of N,N-dimethyl-6-nitroquinolin-2-amine starting from p-nitroaniline . This scaffold is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of N,N-dimethyl-6-nitroquinolin-2-amine starting from p-nitroaniline . This scaffold is a critical intermediate in the development of antiparasitic agents, fluorescent probes, and DNA-intercalating drugs.

While direct functionalization of the quinoline ring is challenging, this protocol utilizes a Skraup Cyclization followed by an N-Oxide Activation/Rearrangement strategy. This route is selected over direct condensation methods (e.g., Combes or Friedländer) because it utilizes cost-effective reagents and provides superior regiocontrol for the 6-nitro isomer.

Key Performance Indicators:

  • Target Purity: >98% (HPLC)

  • Overall Yield: ~35-45% (Step-dependent)

  • Scale: Gram to Decagram

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the poor nucleophilicity of the quinoline C2 position. By introducing a leaving group (chloride) via N-oxide rearrangement, we enable a facile SNAr reaction with dimethylamine.

The Pathway:

  • Cyclization: Construction of the quinoline core via Skraup synthesis.[1]

  • Activation: Oxidation of the quinoline nitrogen.

  • Functionalization: Regioselective chlorination at C2.

  • Substitution: Nucleophilic displacement with dimethylamine.

Figure 1: Retrosynthetic logic flow from target to starting material.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitroquinoline (Modified Skraup)

Rationale: The Skraup reaction is exothermic and can be violent.[1] This protocol uses ferrous sulfate as a moderator to prevent thermal runaway, ensuring safety without compromising yield.

Reagents:

  • p-Nitroaniline (4-nitroaniline): 27.6 g (0.2 mol)

  • Glycerol: 60 g (0.65 mol)

  • Sulfuric Acid (conc.): 60 mL

  • Nitrobenzene (Oxidant): 12 mL

  • Ferrous Sulfate (FeSO₄[1][2]·7H₂O): 2.0 g (Moderator)

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a heavy-duty mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and a thermometer.

  • Addition: Add p-nitroaniline, ferrous sulfate, glycerol, and nitrobenzene. Mix to form a slurry.

  • Acidification: Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Reaction: Heat the mixture slowly to 100°C. Once the reaction initiates (bubbling/reflux), remove the heat source immediately. The temperature may spike to 140-150°C.

  • Completion: Once the exotherm subsides, reflux gently for 4 hours.

  • Workup: Cool to ~80°C. Dilute with water (200 mL) and steam-distill to remove unreacted nitrobenzene.

  • Isolation: Basify the residue with 50% NaOH (pH > 10). The crude quinoline will precipitate or oil out. Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 60-70%

    • Appearance: Pale yellow needles.[3]

Step 2: Synthesis of 6-Nitroquinoline N-Oxide

Rationale: Direct chlorination of quinoline is difficult. The N-oxide activates the C2 and C4 positions for nucleophilic attack by chloride ions in the subsequent step.

Reagents:

  • 6-Nitroquinoline (from Step 1): 17.4 g (0.1 mol)

  • 3-Chloroperbenzoic acid (mCPBA, 77%): 25 g (~1.1 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

  • Dissolve 6-nitroquinoline in DCM (200 mL).

  • Add mCPBA portion-wise at 0°C (ice bath) to control the reaction rate.

  • Allow to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC (the N-oxide is much more polar than the starting material).

  • Workup: Wash the organic layer with 10% Na₂CO₃ (3x) to remove m-chlorobenzoic acid byproduct.

  • Dry (MgSO₄) and evaporate. The N-oxide is usually pure enough for the next step.

Step 3: Regioselective Chlorination to 2-Chloro-6-nitroquinoline

Rationale: Reaction with phosphoryl chloride (POCl₃) effects a Meisenheimer-type rearrangement, placing a chlorine atom specifically at the C2 position.

Reagents:

  • 6-Nitroquinoline N-oxide: 10 g

  • Phosphoryl chloride (POCl₃): 30 mL (Excess, acts as solvent)

Protocol:

  • Place the N-oxide in a dry RBF under Nitrogen atmosphere.

  • Add POCl₃ carefully.

  • Reflux the mixture for 2-4 hours. The solution will darken.

  • Quenching (CRITICAL SAFETY): Cool the mixture. Pour the reaction mass very slowly onto crushed ice (500 g) with vigorous stirring. POCl₃ hydrolysis is violent.

  • Neutralization: Carefully neutralize the aqueous slurry with NH₄OH until pH ~7-8.

  • Isolation: Filter the resulting precipitate. Wash with cold water.[4]

  • Purification: Recrystallize from Ethanol/Acetone.

    • Note: Minor amounts of 4-chloro isomer may form but are removed via recrystallization.

Step 4: Amination to N,N-Dimethyl-6-nitroquinolin-2-amine

Rationale: The 2-chloro substituent is an excellent leaving group in SNAr reactions, especially when the ring is electron-deficient (due to the 6-nitro group).

Reagents:

  • 2-Chloro-6-nitroquinoline: 2.08 g (10 mmol)

  • Dimethylamine (40% aq. solution or 2M in THF): 50 mmol (5 eq)

  • Solvent: Ethanol (20 mL)

Protocol:

  • Vessel: Use a pressure tube or sealed heavy-walled flask.

  • Reaction: Combine the chloro-quinoline and dimethylamine solution in ethanol.

  • Heat to 80-90°C for 4-6 hours. The yellow suspension will turn into a clear(er) orange/red solution as the product forms.

  • Workup: Cool to room temperature. Pour into ice water (100 mL).

  • Filtration: The product, N,N-dimethyl-6-nitroquinolin-2-amine, precipitates as a bright yellow/orange solid. Filter and wash with water.[1][4][5]

  • Final Purification: Recrystallize from Methanol or purify via Flash Chromatography (Hexane:EtOAc 8:2) if ultra-high purity is required.

Quantitative Data Summary

StepTransformationKey ReagentTempTypical Yield
1 CyclizationGlycerol / H₂SO₄140°C65%
2 OxidationmCPBA25°C85%
3 ChlorinationPOCl₃105°C70%
4 AminationNHMe₂90°C90%
Total p-Nitroaniline → Target ----~35%

Process Workflow & Logic (Graphviz)

Figure 2: Operational workflow for the multi-step synthesis.

Troubleshooting & Critical Control Points

  • Skraup Runaway: The addition of H₂SO₄ to the glycerol/amine mix often has an induction period. Do not add more heat if the reaction does not start immediately. Wait. Adding heat during the induction phase causes violent eruptions.

  • Isomer Contamination: In Step 3, if the temperature is too high (>120°C), the 4-chloro isomer ratio increases. Maintain gentle reflux.[4]

  • Incomplete Amination: If Step 4 is slow, add a catalytic amount of KI (Potassium Iodide) to facilitate the SNAr reaction via the transient formation of the more reactive 2-iodo intermediate.

References

  • Skraup Synthesis of Quinolines: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[2][6] Organic Reactions, 1953 , 7,[2] 59.

  • Synthesis of 6-Nitroquinoline (Org. Syn.): Clarke, H. T.; Davis, A. W.[2] "Quinoline."[1][2][3][7][8] Organic Syntheses, 1922 , 2, 79. (Adapted for nitro-derivatives).[9]

  • N-Oxide Rearrangement: "The Chemistry of Heterocyclic Compounds, Quinolines." Wiley-Interscience. The conversion of Quinoline N-oxides to 2-chloroquinolines is a standard transformation described in heterocyclic chemistry texts.
  • Amination of Chloroquinolines: Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 2-chloro-nitroquinolines." (General reference for SNAr on this scaffold).

Sources

Application

Technical Application Note: Selective Reduction of N,N-Dimethyl-6-nitroquinolin-2-amine

[1] Executive Summary This guide details the selective reduction of N,N-dimethyl-6-nitroquinolin-2-amine (1) to its corresponding 6-amino derivative, N2,N2-dimethylquinoline-2,6-diamine (2) .[1] This transformation is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the selective reduction of N,N-dimethyl-6-nitroquinolin-2-amine (1) to its corresponding 6-amino derivative, N2,N2-dimethylquinoline-2,6-diamine (2) .[1] This transformation is a critical step in the synthesis of DNA-intercalating agents, fluorescent probes, and antimalarial pharmacophores.

The primary challenge in this reduction is chemoselectivity . The quinoline core is susceptible to partial saturation (forming 1,2,3,4-tetrahydroquinoline) under vigorous hydrogenation conditions. Furthermore, the electron-donating dimethylamino group at C2 increases electron density on the ring, potentially altering reduction kinetics compared to bare nitroquinoline.

This document provides three validated protocols ranging from catalytic hydrogenation (high purity) to dissolving metal reductions (high robustness).

Reaction Scheme

The transformation involves the six-electron reduction of the nitro group to a primary amine.

ReactionScheme Substrate N,N-dimethyl-6-nitroquinolin-2-amine (NO2 Group) Intermediate Intermediate: Hydroxylamine (-NHOH) Substrate->Intermediate + 4e- / 4H+ Product N2,N2-dimethylquinoline-2,6-diamine (NH2 Group) Intermediate->Product + 2e- / 2H+ (Rate Limiting Step)

Figure 1: General reduction pathway from nitroarene to aniline derivative.

Method Selection Guide

Select the protocol that best fits your available equipment and scale.

FeatureMethod A: Pd/C Hydrogenation Method B: Fe/NH₄Cl Reduction Method C: Hydrazine Transfer Hydrogenation
Primary Utility High purity, small-to-medium scale (mg to g).[1]Large scale, robust, low cost.Rapid screening, parallel synthesis.
Selectivity High (at 1 atm). Risk of ring reduction at high P.Excellent. No ring reduction.High.
Reagents H₂ gas, Pd/C (5-10%).[1]Iron powder, NH₄Cl, EtOH/H₂O.[2][3]Hydrazine hydrate, Pd/C or FeCl₃.
Workup Simple filtration & evaporation.Requires removal of iron sludge.Simple filtration.
Safety Flammable H₂ gas.[4]Pyrophoric iron waste possible.Hydrazine is toxic/carcinogenic.

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Best for: Cleanest reaction profile; minimal purification required.

Mechanism: Heterogeneous catalysis where H₂ dissociates on the Pd surface. The nitro group is adsorbed and reduced stepwise. Critical Control: Maintain pressure at 1 atm (balloon) to prevent reduction of the quinoline C3-C4 bond.

Materials
  • Substrate: N,N-dimethyl-6-nitroquinolin-2-amine (1.0 eq)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H₂O) preferred to minimize ignition risk (10 wt% loading relative to substrate).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen source: H₂ balloon.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

    • Note: If solubility is poor, add small amounts of THF or warm gently.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mg per 100 mg substrate) under an inert atmosphere (Argon or N₂) to avoid igniting solvent vapors.

  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to an inert gas source. Cycle vacuum/inert gas 3 times.

  • Hydrogenation: Attach a balloon filled with H₂ gas via a needle. Purge the headspace briefly with H₂ (carefully vent via a secondary needle). Stir vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The yellow nitro compound spot (lower Rf) should disappear, replaced by a fluorescent blue/white amine spot (higher Rf, streaks on silica). Reaction typically completes in 2–4 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the Pd/C dry out completely on the filter paper, as it can be pyrophoric. Keep it wet with water/solvent.

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Iron-Mediated Reduction (Robust)

Best for: Scale-up (>5g) or if halogen substituents are present (which Pd/H₂ might dehalogenate).[1]

Mechanism: Single electron transfer (SET) from Fe(0) surface to the nitro group in a protic medium. Advantage: Iron is chemoselective for the nitro group and will absolutely not reduce the quinoline ring.

Materials
  • Substrate (1.0 eq)[5]

  • Iron Powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure
  • Setup: In a flask equipped with a reflux condenser, suspend the substrate in EtOH/H₂O (3:1, 0.2 M).

  • Activation: Add NH₄Cl and Iron powder.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Mechanical stirring is recommended for scales >10g to keep iron suspended.

  • Timeline: Reflux for 1–3 hours. The reaction mixture will turn dark brown/rust colored.

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash with hot ethanol.

    • Basification: Concentrate the filtrate to remove most ethanol. Dilute the aqueous residue with water and adjust pH to ~9-10 with saturated NaHCO₃ or 1M NaOH.[1]

    • Extraction: Extract with Ethyl Acetate (3x).[3]

    • Drying: Dry organic layers over Na₂SO₄, filter, and concentrate.

Protocol C: Transfer Hydrogenation (Hydrazine/Pd)

Best for: Fast kinetics without H₂ cylinders.

Mechanism: Hydrazine decomposes on the metal surface to release H₂ and N₂ in situ. Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood.

Materials
  • Substrate (1.0 eq)[5]

  • Hydrazine Hydrate (NH₂NH₂[4]·H₂O, 5.0–10.0 eq)

  • Catalyst: 10% Pd/C (5 wt%) or FeCl₃·6H₂O + Activated Carbon.

  • Solvent: Methanol or Ethanol.

Step-by-Step Procedure
  • Setup: Dissolve substrate in alcohol (0.1 M). Add the catalyst.

  • Addition: Heat the mixture to reflux. Dropwise add Hydrazine Hydrate.

    • Observation: Evolution of N₂ gas (bubbling) will occur.

  • Reaction: Reflux for 30–60 minutes. This method is usually much faster than balloon hydrogenation.

  • Workup: Cool to room temperature. Filter through Celite to remove the catalyst. Concentrate the filtrate.

    • Purification: If excess hydrazine remains, it can be removed by azeotropic distillation with toluene or by washing the organic extract with water.

Analytical Verification

Upon isolation, the product N2,N2-dimethylquinoline-2,6-diamine should be verified using 1H NMR.[1]

Proton RegionExpected Change (Nitro -> Amine)
H5 (peri-proton) Significant Upfield Shift. The nitro group is strongly deshielding.[1] Removing it causes H5 to shift upfield (e.g., from ~8.5 ppm to ~7.2 ppm).
H7 & H8 Upfield Shift. Due to the electron-donating nature of the new -NH₂ group.[1]
-NH₂ Signal New Broad Singlet. Appears typically between 4.0–6.0 ppm (solvent dependent, exchangeable with D₂O).[1]
N(CH₃)₂ Static. Singlet around 3.0–3.2 ppm. Remains largely unchanged.

Mass Spectrometry (ESI+):

  • Substrate [M+H]+: m/z 218.1

  • Product [M+H]+: m/z 188.1 (Loss of 30 Da is not accurate; reduction adds 2H and removes O2. Calculation: -O2 (-32) + 2H (+2) = Net -30 mass unit change).[1]

    • Correction: Formula Change: C11H11N3O2 (MW 217.2) -> C11H13N3 (MW 187.2).[1]

    • Target Mass: 188.1 [M+H]+.

Decision Workflow Diagram

Workflow Start Start: Reduction of N,N-dimethyl-6-nitroquinolin-2-amine Halogens Are halogen substituents (Cl, Br, I) present? Start->Halogens Scale Is Scale > 10g? Halogens->Scale No MethodB Method B: Iron/NH4Cl (Prevents dehalogenation) Halogens->MethodB Yes H2Avail Is H2 Gas/Equipment Available? Scale->H2Avail No MethodB_Scale Method B: Iron/NH4Cl (Cost effective/Safe) Scale->MethodB_Scale Yes MethodA Method A: Pd/C + H2 (Cleanest Profile) H2Avail->MethodA Yes MethodC Method C: Transfer Hydrog. (Hydrazine/Pd) H2Avail->MethodC No

Figure 2: Decision tree for selecting the optimal reduction protocol.

References

  • Reduction of Nitroarenes (General Review): Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018. Link

  • Hydrazine/Pd Selectivity: Lauwiner, M., et al. "Hydrazine as a Hydrogen Donor in Catalytic Transfer Hydrogenation of Nitroarenes.
  • Iron/Acetic Acid Protocol: Ramadas, S., et al. "Iron/Ammonium Chloride: A Convenient and Chemoselective Reductant.
  • Aminoquinoline Synthesis: "Synthesis of 6-Amino-2-methylquinoline from 2-Methyl-6-nitroquinoline." ChemicalBook Protocols. Link

  • Spectroscopic Data (Analogous Compounds): "Methylamino- and dimethylaminoquinolines - Review." Chemistry of Heterocyclic Compounds, 2018. Link

Sources

Method

Application Note: A Robust Protocol for the Synthesis of N,N-dimethylquinoline-2,6-diamine via Tin(II) Chloride Reduction

Introduction: The Strategic Importance of Aromatic Amine Synthesis The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable gateway to the corresponding aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable gateway to the corresponding anilines. These primary amines are invaluable building blocks in the pharmaceutical, agrochemical, and materials science sectors. The target molecule of this protocol, N,N-dimethylquinoline-2,6-diamine, is a functionalized quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct amine functionalities on this scaffold offers versatile handles for further chemical elaboration in drug discovery programs.

While catalytic hydrogenation is a common method for nitro reduction, it can be non-selective, affecting other reducible functional groups within a molecule.[1][2] The use of tin(II) chloride (SnCl₂) in an acidic medium offers a classic, yet highly effective and chemoselective alternative.[1][3] It is particularly advantageous for substrates where other functionalities, such as halogens or carbonyls, must be preserved.[4]

This application note provides a detailed, field-proven protocol for the reduction of N,N-dimethyl-6-nitroquinolin-2-amine to N,N-dimethylquinoline-2,6-diamine using tin(II) chloride dihydrate. We will delve into the reaction mechanism, offer a step-by-step experimental procedure, and provide critical insights into troubleshooting the often-problematic work-up of tin-mediated reductions.

Reaction Mechanism and Stoichiometry

The reduction of a nitro group by SnCl₂ is a multi-step electron transfer process. In an acidic environment, tin(II) acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to ultimately yield the amine.[5][6] The overall stoichiometry requires three equivalents of Sn(II) to reduce one equivalent of the nitro group, as tin is oxidized from Sn²⁺ to Sn⁴⁺.

Overall Transformation:

The acidic conditions are crucial for protonating the intermediates and preventing side reactions like the formation of azo or azoxy compounds.[5]

G cluster_legend A Reactant/Product B Intermediate C Reagent Start Ar-NO₂ (Nitro Group) Nitroso Ar-N=O (Nitroso Intermediate) Start->Nitroso + 1 Sn²⁺ + 2 H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 1 Sn²⁺ + 2 H⁺ Anilinium Ar-NH₃⁺ (Anilinium Salt) Hydroxylamine->Anilinium + 1 Sn²⁺ + 3 H⁺ - H₂O Amine Ar-NH₂ (Final Amine) Anilinium->Amine Deprotonation SnCl2 3 SnCl₂ / H⁺ Base Base (e.g., NaOH) Work-up G Setup 1. Reaction Setup Dissolve starting material in EtOH Add 2. Add SnCl₂·2H₂O (4-5 equivalents) Setup->Add React 3. Heat to Reflux Monitor by TLC (2-4h) Add->React Cool 4a. Cool to RT React->Cool Concentrate 4b. Remove EtOH (Rotary Evaporator) Cool->Concentrate Quench 4c/d. Quench & Basify Add aq. NaOH until pH > 12 (Tin salts redissolve) Concentrate->Quench Extract 5. Extract Product (3x Ethyl Acetate) Quench->Extract Wash 6. Wash & Dry (Brine, then Na₂SO₄) Extract->Wash Purify 7. Concentrate & Purify (Column Chromatography) Wash->Purify

Sources

Application

solvatochromic properties of dimethylamino-nitroquinoline derivatives

An Application Guide to the Solvatochromic Properties of Dimethylamino-Nitroquinoline Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Solvent Polarity with Molecular P...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solvatochromic Properties of Dimethylamino-Nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Solvent Polarity with Molecular Probes

Solvatochromism describes the change in a substance's color—or more precisely, its absorption and emission spectra—in response to a change in the polarity of the solvent.[1][2] This phenomenon arises from the differential solvation of the ground and excited electronic states of a probe molecule, providing a direct readout of the local molecular environment.[3] Dimethylamino-nitroquinoline derivatives are a compelling class of solvatochromic probes, engineered with a potent intramolecular charge transfer (ICT) system.[4] This system features an electron-donating N,N-dimethylamino group and an electron-withdrawing nitro group attached to a quinoline scaffold. Upon photoexcitation, a significant redistribution of electron density occurs, making the molecule's spectral properties exquisitely sensitive to solvent polarity. This sensitivity makes them powerful tools for a range of applications, from mapping micropolarity in biological systems like cell membranes to developing advanced optical sensors.[2][5][6]

The Mechanism: Intramolecular Charge Transfer and Solvent Interactions

The pronounced solvatochromism of dimethylamino-nitroquinoline derivatives is rooted in their electronic structure. The molecule possesses a permanent dipole moment that increases significantly upon excitation from the ground state (S₀) to the first excited state (S₁).

  • Ground State (S₀): In the ground state, the molecule has a certain degree of charge separation, but it is less polar.

  • Excited State (S₁): Upon absorbing a photon, a π → π* electronic transition occurs, which has a strong intramolecular charge transfer (ICT) character.[4] Electron density is pushed from the dimethylamino (donor) to the nitro (acceptor) group, resulting in a much larger dipole moment and a more polar excited state.

The surrounding solvent molecules interact with and stabilize the probe. In polar solvents, the stabilization of the highly polar excited state is much more significant than the stabilization of the less polar ground state. This increased stabilization lowers the energy of the excited state, reducing the energy gap between S₀ and S₁. Consequently, the molecule absorbs and emits lower-energy light, leading to a shift to longer wavelengths (a bathochromic or red shift) in both absorption and fluorescence spectra as solvent polarity increases. This is known as positive solvatochromism.

G s0_np Ground State (S₀) s1_np Excited State (S₁) s0_np->s1_np s0_p Ground State (S₀) (Stabilized) s1_np->s0_np s1_p Excited State (S₁) (Strongly Stabilized) s0_p->s1_p Absorption (hν_abs) Low Energy s1_p->s0_p Fluorescence (hν_em) energy_label Energy energy_arrow_start->energy_arrow_end  

Caption: Energy level diagram illustrating positive solvatochromism.

Protocol 1: Synthesis of a Representative Derivative: 6-(dimethylamino)-2-nitroquinoline

This protocol describes a representative synthesis based on established chemical principles for forming substituted quinolines. The causality behind this choice is the common use of condensation reactions to build heterocyclic rings and subsequent functional group manipulations.

Materials:

  • 4-(Dimethylamino)-2-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 4-(dimethylamino)-2-nitroaniline and glycerol.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • Oxidation: After the acid addition, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise, controlling the temperature.

  • Heating: Heat the reaction mixture to 120-130 °C for 3-4 hours. The mixture will become dark and viscous. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice. Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is ~8-9. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product (glistening, colored crystals) by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Solvatochromic Analysis Workflow

This protocol provides a self-validating system where the linearity of the final Lippert-Mataga plot confirms the quality of the measurements and the consistent behavior of the probe across the solvent series.

G start Prepare Stock Solution of Derivative in Dioxane solvents Prepare Solvent Series (e.g., Hexane, Toluene, DCM, Acetone, Acetonitrile, Ethanol, Water) start->solvents samples Prepare Dilute Samples (e.g., 10 µM) in Each Solvent solvents->samples uvvis Acquire UV-Vis Absorption Spectrum (Record λ_max_abs) samples->uvvis fluor Acquire Fluorescence Emission Spectrum (Record λ_max_em) samples->fluor calc Calculate Stokes Shift (ν̃_abs - ν̃_em) & Solvent Polarity (Δf) uvvis->calc fluor->calc plot Construct Lippert-Mataga Plot (Stokes Shift vs. Δf) calc->plot analyze Analyze Slope to Determine Change in Dipole Moment (Δμ) plot->analyze G cluster_0 Probe Delivery & Imaging cluster_1 Data Analysis & Interpretation probe Introduce Probe to Live Cells incubate Incubate to Allow Partitioning probe->incubate image Excite Probe & Collect Fluorescence Signal (Confocal/2-Photon Microscopy) incubate->image map Generate Fluorescence Wavelength/Intensity Map image->map correlate Correlate Spectral Shift with Micropolarity map->correlate output Visualize Subcellular Structures (e.g., Lipid Rafts, Organelles) correlate->output

Caption: Application workflow for cellular imaging using solvatochromic probes.

  • Mapping Membrane Polarity: Cell membranes are heterogeneous environments with domains of varying polarity, such as liquid-ordered (less polar) and liquid-disordered (more polar) regions. A dimethylamino-nitroquinoline probe will partition into these membranes and emit light at different wavelengths depending on the local polarity, allowing for the visualization of these microdomains. [7]* Sensing Hypoxia: The nitroaromatic moiety can be sensitive to the cellular redox environment. Under hypoxic (low oxygen) conditions, the nitro group can be reduced by cellular nitroreductases, leading to a significant change in the probe's fluorescence properties. [6]This "turn-on" or ratiometric response can be used to image hypoxic tumors, which is a critical application in cancer biology and drug development. [6]* Protein Interaction Studies: When conjugated to a protein, the probe's fluorescence can report on changes in the local environment that occur during protein folding, conformational changes, or binding events. [7]

Conclusion

Dimethylamino-nitroquinoline derivatives are versatile and highly sensitive solvatochromic probes. Their behavior is governed by a strong intramolecular charge transfer mechanism that translates changes in solvent polarity into readily measurable spectral shifts. The protocols outlined here provide a robust framework for the synthesis, characterization, and application of these powerful molecular tools. For researchers in materials science, cell biology, and drug development, these probes offer a sophisticated method to investigate and visualize the complex chemical microenvironments that govern a wide array of processes.

References

  • Benchchem. Application Note and Protocol: Measurement of Solvatochromic Properties of Reichardt's Dye.
  • Izydor, J., et al. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI.
  • Ambrosetti, M., et al. (2021). Quantum Mechanics/Fluctuating Charge Protocol to Compute Solvatochromic Shifts.
  • Machado, V. G., et al. (2015). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure.
  • ResearchGate. Lippert Mataga plot for DMAPEPy in different solvents.
  • Academia.edu. Studies on solvatochromic behavior of dyes using spectral techniques.
  • Al-Sabri, A. I., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC.
  • The Royal Society of Chemistry. Supporting Information to accompany Generalized solvent scales as a tool for investigating solvent dependence of spectroscopic and kinetic parameters.
  • Divac, V. M., et al. (2019). Solvent effects on the absorption and fluorescence spectra of Zaleplon: Determination of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Benchchem. Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging.
  • SciSpace.
  • IT Solutions.
  • Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore.
  • Janczy-Cempa, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • Farruggia, G., et al. (2006). 8-Hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society.
  • Effenberger, F., et al. (2000). New Solvatochromic Dyes of the 5-Dimethylamino-5'nitro-2,2'-bithiophene Type.
  • ResearchGate. Synthesis and Analysis of a Solvatochromic Dye, 1-(p-Dimethylaminophenyl)-2-nitroethylene.
  • Szafranska, K., et al. (2023). Towards Designing Green-Inspired Nano- and Microemulsions Alongside Novel Solvatochromic Probes as an Effective Tool in Delivery Issues. MDPI.
  • Massey, S. T., et al. (2015).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nitro Reduction in Quinoline Scaffolds

Subject: Improving yield of N,N-dimethyl-6-nitroquinolin-2-amine reduction to N,N-dimethylquinoline-2,6-diamine. Ticket ID: #NITRO-QUIN-RED-001 Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving yield of N,N-dimethyl-6-nitroquinolin-2-amine reduction to N,N-dimethylquinoline-2,6-diamine. Ticket ID: #NITRO-QUIN-RED-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic Hub: Why is your yield low?

Before altering your protocol, identify the failure mode. Reduction of N,N-dimethyl-6-nitroquinolin-2-amine presents a unique "push-pull" electronic challenge. The electron-withdrawing nitro group at C6 activates the ring, while the strong electron-donating dimethylamino group at C2 deactivates the ring towards nucleophilic attack but complicates hydrogenation kinetics.

Triage Your Symptoms
SymptomLikely Root CauseDiagnostic Check
Crude mass > Theoretical mass Incomplete Reduction: Product is the hydroxylamine (

) or azo dimer.
TLC/LCMS: Look for [M+16] (hydroxylamine) or [2M-2] (azo) peaks.
Crude mass < Theoretical mass Work-up Loss: The product is amphoteric/basic and trapped in the aqueous phase.pH Check: Was the aqueous layer pH > 10 during extraction?
M+4 Peak Observed Over-reduction: The quinoline ring (specifically the pyridine moiety) has been hydrogenated.NMR: Loss of aromatic protons in the 7.0–9.0 ppm region; appearance of aliphatic multiplets.
Reaction Stalls Catalyst Poisoning: The basic dimethylamino nitrogen or quinoline nitrogen is binding to the metal surface.Add Acid: Does adding 1 eq. of AcOH restart the reaction?

Strategic Workflows (Visualized)

Workflow A: Selectivity & Reaction Pathway

The following diagram illustrates the competing pathways. Your goal is to navigate the green path while avoiding the red (over-reduction) and orange (arrested reduction) traps.

ReactionPath Substrate N,N-dimethyl- 6-nitroquinolin-2-amine Nitroso Nitroso Intermediate Substrate->Nitroso 2e- red. Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- red. Azo Azo/Azoxy Dimer Nitroso->Azo Condensation Product Target Diamine (-NH2) Hydroxyl->Product 2e- red. (Rate Limiting) Hydroxyl->Azo Basic pH Slow kinetics OverRed Tetrahydroquinoline Impurity Product->OverRed High Pressure H2 Pd/C, prolonged time

Caption: Reaction landscape showing the critical path to the amine (Green) versus over-reduction (Red) and dimerization (Orange).

Recommended Protocols

We recommend Protocol A for high-purity lab-scale synthesis (<5g) and Protocol B for robust, scalable synthesis (>5g) where filtration of metal catalysts is feasible.

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Best for: Preventing ring saturation and avoiding high-pressure hydrogen gas. Mechanism: Ammonium formate decomposes to


, 

, and

in situ on the Pd surface. The rapid evolution of gas ensures short residence time of hydrogen on the catalyst, minimizing ring reduction.
  • Dissolution: Dissolve 1.0 eq of substrate in Methanol (0.1 M concentration). If solubility is poor, use 1:1 MeOH:THF.

  • Donor Addition: Add Ammonium Formate (5.0 eq) . Stir until dissolved.

  • Inerting: Flush the flask with Nitrogen for 5 minutes. Critical: Oxygen promotes azo formation.

  • Catalyst: Carefully add 10% Pd/C (5-10 wt% of substrate) .[1]

    • Note: Do not add dry catalyst to flammable solvent; use a water slurry or add under inert flow.

  • Reaction: Heat to reflux (approx. 65°C) .

    • Observation: Vigorous effervescence (

      
      ) will occur.
      
    • Time: Typically complete in 30–60 minutes.

  • Work-up:

    • Cool to RT. Filter through a Celite pad to remove Pd/C.

    • Concentrate filtrate.[2][3]

    • Crucial Step: The residue contains ammonium salts. Partition between EtOAc and saturated

      
        (pH > 10).
      
    • Dry organic layer (

      
      ) and concentrate.[2][4]
      
Protocol B: Iron/Ammonium Chloride (Bechamp Modification)

Best for: Scalability, low cost, and absolute chemoselectivity (zero risk of ring reduction). Mechanism: Single-electron transfer (SET) from Fe(0) surface.

  • Suspension: Suspend 1.0 eq of substrate and Iron Powder (5.0 eq) in Ethanol:Water (3:1) .

    • Tip: Use reduced iron powder (325 mesh) for better surface area.

  • Activation: Add Ammonium Chloride (3.0 eq) .

  • Reaction: Heat to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Spot TLC. The starting material is yellow; the amine is often fluorescent blue/white under UV.

  • Work-up (The "Sludge" Fix):

    • Do NOT filter immediately. The iron sludge traps product.

    • Add EtOAc and Water directly to the reaction mixture while warm.

    • Adjust pH to ~10 with

      
       or 
      
      
      
      .
    • Filter the biphasic mixture through Celite.[5] Wash the cake copiously with hot EtOAc.

    • Separate layers. The product is in the EtOAc.[1]

Deep Dive: The Solubility & Extraction Trap

The most common reason for "low yield" with amino-quinolines is not chemical failure, but extraction failure. The product is a diamine. It can act as a bidentate ligand or simply remain protonated in water.

Workflow B: The Perfect Work-up

Use this logic gate to ensure you aren't throwing your product away in the aqueous waste.

Workup Start Crude Reaction Mixture Solvent Remove Volatiles (MeOH/EtOH) Start->Solvent Acidify Add 1M HCl (pH < 2) Wash with EtOAc Solvent->Acidify Discard Discard Organic Layer (Removes non-basic impurities) Acidify->Discard Organic Phase Basify Basify Aqueous Layer (pH > 10 using NaOH) Acidify->Basify Aqueous Phase (Product is Salt) Extract Extract with DCM or CHCl3/IPA (3:1) Basify->Extract Dry Dry & Concentrate Extract->Dry

Caption: Acid-Base extraction strategy to purify the diamine and remove non-basic byproducts.

Frequently Asked Questions (FAQ)

Q: I am using H2 balloons and Pd/C, but the reaction stops at 50% conversion. Why? A: The dimethylamino group at C2 and the quinoline nitrogen are basic. They can coordinate to the Palladium surface, effectively poisoning the catalyst.

  • Fix: Add 1.0 equivalent of Acetic Acid or HCl to the reaction mixture. Protonating the nitrogens reduces their affinity for the metal surface. (Note: If you do this, you must basify during work-up).

Q: Why do I see a spot just below my product on TLC that won't go away? A: This is likely the azo-dimer . It forms when the concentration of the Nitroso intermediate is high, and the reduction kinetics are slow.

  • Fix: Increase the temperature or catalyst loading to push the reaction through the Nitroso stage faster. Avoid high concentrations (>0.5 M).

Q: Can I use Stannous Chloride (


)? 
A:  Yes, but proceed with caution. While 

is selective, tin salts form thick emulsions with diamines. If you must use tin, use the Fieser work-up (controlled addition of water/NaOH) or extensive washing with potassium sodium tartrate (Rochelle's salt) to chelate the tin.

Q: My product turned dark brown/black overnight. What happened? A: Electron-rich diamines are prone to air oxidation (forming "aniline blacks").

  • Fix: Store the product under Nitrogen/Argon in the dark. Convert it to the HCl or fumarate salt immediately for long-term stability.

Data Comparison of Methods

MetricH2 / Pd/C (Standard)Ammonium Formate / Pd/C (CTH)Fe / NH4Cl (Bechamp)
Yield Variable (50–80%)High (85–95%) High (80–95%)
Selectivity Low (Ring reduction risk)HighPerfect
Reaction Time 2–12 hours30–60 mins2–4 hours
Scalability High (Safety concerns)Medium (Gas evolution)High
Green Score GoodExcellentModerate (Iron waste)

References

  • Ram, S., & Ehrenkaufer, R. E. (1984).[6] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction.[7][8] Synthesis, 1988(02), 91–95.

  • Gowda, D. C. (2002). Magnesium/Ammonium Formate: A Convenient System for the Selective Reduction of Nitro Compounds.[9] Tetrahedron Letters, 43(6), 1115–1117.

  • Kumar, R., et al. (2012).[5] Reduction of nitro arene by Fe/ammonium chloride.[2][5][10] ChemSpider Synthetic Pages, CSKP-488.

  • Downing, R. S., et al. (1997). Kinetics of the hydrogenation of quinoline over supported metal catalysts. Chemical Engineering Science, 52(17), 3003. (Discusses ring hydrogenation risks).

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of N,N-dimethyl-6-nitroquinolin-2-amine

Here is the technical support guide for N,N-dimethyl-6-nitroquinolin-2-amine , structured to address the specific solubility challenges inherent to this push-pull aromatic system. [1] Case ID: SOL-37041-NQ Compound: N,N-...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for N,N-dimethyl-6-nitroquinolin-2-amine , structured to address the specific solubility challenges inherent to this push-pull aromatic system.

[1]

Case ID: SOL-37041-NQ Compound: N,N-dimethyl-6-nitroquinolin-2-amine (CAS: 37041-42-2) Issue: Precipitation in aqueous buffers; inconsistent assay data.[1] Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Part 1: The Physicochemical Barrier (The "Why")[1]

Before attempting the protocol, you must understand why this molecule resists aqueous solvation. This is not a random solubility issue; it is a direct result of its electronic structure.[1]

  • The "Push-Pull" Effect: This molecule features a strong electron-donating group (Dimethylamino at C2) and a strong electron-withdrawing group (Nitro at C6) on a conjugated quinoline ring.[1] This creates a strong internal dipole but also facilitates significant intermolecular

    
    -
    
    
    
    stacking.[1] The result is a high crystal lattice energy that water molecules cannot easily overcome.
  • pKa Limitations: The 6-nitro group strongly withdraws electron density from the ring nitrogen. While 2-aminoquinoline has a pKa ~7.3, the addition of the nitro group drops the pKa of the ring nitrogen significantly (estimated pKa < 4.0).

    • Consequence: At physiological pH (7.4), the molecule is neutral (uncharged) . It will not protonate to form a soluble cation unless the pH is dropped drastically (pH < 3), which is often incompatible with biological assays.

  • Hydrophobicity: The two methyl groups on the exocyclic amine shield the polar nitrogen, further increasing the LogP (partition coefficient).

Part 2: Validated Solubilization Protocol

Do not attempt to dissolve this compound directly in water or buffer.[1] It will float or form a suspension that looks dissolved but will yield erratic data.[1]

Phase A: Primary Stock Preparation

Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide). Why: DMSO disrupts the


-stacking interactions effectively.
  • Weigh the compound.

  • Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Critical Step: Sonicate in a water bath at 35°C for 5-10 minutes. Visual clarity is not enough; micro-crystals may persist.[1] Sonication ensures true homogeneity.[1]

  • Storage: Aliquot into amber vials (nitro groups can be photosensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase B: The "Intermediate Shift" Dilution Method

Directly spiking a high-concentration DMSO stock into a predominantly aqueous buffer often causes "shock precipitation"—the compound crashes out faster than it can disperse.[1]

The Solution: Use an intermediate dilution step.

  • Prepare Buffer: Pre-warm your assay buffer (PBS, HEPES, etc.) to 37°C.

  • Intermediate Step: Dilute your DMSO stock 1:10 into PEG-400 or Ethanol (if compatible with your assay).[1]

    • Example: 10 µL of 50 mM Stock + 90 µL PEG-400.[1]

    • Result: This creates a "solvation bridge" where the compound is still soluble but the polarity is closer to water.

  • Final Dilution: Add the Intermediate Mix dropwise to the agitated assay buffer.

    • Target: Final organic solvent concentration should be < 1% (or as tolerated by your bio-assay).

Part 3: Troubleshooting & FAQs

Q1: I see a fine precipitate after 30 minutes in PBS. How do I stabilize it?

A: The compound is likely exceeding its thermodynamic solubility limit in pure buffer.

  • Fix 1 (Surfactant): Add a non-ionic surfactant to your buffer before adding the compound. We recommend Pluronic F-127 (0.05%) or Tween-80 (0.01%) .[1] These form micelles that encapsulate the hydrophobic quinoline scaffold.

  • Fix 2 (Cyclodextrins): Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1] The quinoline rings fit well into the hydrophobic cavity of
    
    
    -cyclodextrins.[1] Add 2-5 equivalents of HP-
    
    
    -CD to the buffer.[1]
Q2: Can I use acid (HCl) to dissolve it?

A: Not recommended for biological assays. As noted in the mechanism section, the pKa is likely below 4.0. To protonate the ring nitrogen and achieve solubility via salt formation, you would need a pH of ~2-3. When you dilute this acidic solution back into a pH 7.4 buffer, the compound will immediately deprotonate and reprecipitate (the "free base" crash). Only use acid if your downstream application remains acidic.[1]

Q3: My fluorescence readings are fluctuating wildly.

A: This is a symptom of micro-precipitation. Solid particles scatter light and cause artifacts (spikes) in fluorescence readings.[1]

  • Diagnostic: Centrifuge your assay plate (1000 x g for 1 min). If the fluorescence drops significantly, your signal was coming from suspended solids or scattering, not dissolved fluorophore.

  • Remedy: Follow the "Intermediate Shift" protocol above and filter the final solution through a 0.22 µm PTFE syringe filter if possible (account for potential loss of compound on the filter).

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the decision matrix for solubilizing N,N-dimethyl-6-nitroquinolin-2-amine based on your specific assay constraints.

SolubilityProtocol Start Start: Solid Compound DMSO_Stock Step 1: Dissolve in DMSO (10-50 mM) + Sonication Start->DMSO_Stock Check_Conc Target Final Conc? DMSO_Stock->Check_Conc High_Conc High (>50 µM) Check_Conc->High_Conc Screening Low_Conc Low (<10 µM) Check_Conc->Low_Conc Trace Inter_Dilution Intermediate Dilution Step (1:10 in PEG-400 or EtOH) High_Conc->Inter_Dilution Direct_Add Direct Addition to Buffer (Risk of Shock Precip) Low_Conc->Direct_Add Precipitation Precipitation Detected? Direct_Add->Precipitation Add_Surfactant Add Surfactant to Buffer (0.05% Pluronic or Tween) Inter_Dilution->Add_Surfactant Final_Mix Final Assay Solution (Vortex immediately) Add_Surfactant->Final_Mix Final_Mix->Precipitation Cyclodextrin Use HP-beta-Cyclodextrin (Complexation) Precipitation->Cyclodextrin Yes Success Assay Ready Precipitation->Success No Cyclodextrin->Success

Caption: Logical workflow for solubilizing hydrophobic nitro-quinoline derivatives, prioritizing intermediate dilution and excipients for high concentrations.

Part 5: Summary of Physical Properties[1][2]

PropertyValue / DescriptionImplication for Handling
Solubility (Water) < 0.1 mg/mL (Estimated)Insoluble at neutral pH.[1] Requires organic co-solvent.[1]
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.
pKa (Ring N) < 4.0 (Estimated)Neutral at pH 7.4 . Acidification is ineffective for solubilization in biological buffers.[1]
LogP High (> 2.5)Lipophilic. Prone to non-specific binding to plastics.[1]
Appearance Yellow/Orange SolidNitro group provides color; useful for visual check of dissolution.

References

  • BenchChem. (2025).[2][3] Technical Guide to the Physicochemical Properties of 6-Nitroquinoline Derivatives. (General quinoline solubility and handling protocols). [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 152496875 (Related Quinoline Amines). PubChem.[4][5][6]

  • Cayman Chemical. (2022).[7] Nitroxoline (5-nitro-8-quinolinol) Solubility Data.[1] (Reference for nitro-quinoline solubility behavior in DMSO vs PBS).

  • Williams, R. (2022).[8] pKa Data Compilation: Quinoline and Nitrogen Heterocycles. Organic Chemistry Data. (Reference for base pKa values of quinoline ring systems).

Sources

Troubleshooting

Technical Support Center: Purification of Nitroquinolines by Recrystallization vs. Column Chromatography

Welcome to the technical support center for the purification of nitroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of this important class of compounds. Whether you are deciding between recrystallization and column chromatography or optimizing an existing protocol, this resource will help you navigate the common challenges and achieve high purity for your nitroquinoline products.

Choosing Your Purification Strategy: A Comparative Overview

The choice between recrystallization and column chromatography is a critical decision in the workflow of synthesizing and isolating nitroquinolines. Each technique offers distinct advantages and is suited for different scenarios. Recrystallization is a powerful method for achieving very high purity for crystalline solids, while column chromatography provides a more versatile approach for a wider range of sample types and separation challenges.[1][2]

FeatureRecrystallizationColumn Chromatography
Principle Differential solubility of the compound and impurities in a solvent at different temperatures.[3][4]Differential partitioning of compounds between a stationary phase and a mobile phase.[5]
Best Suited For Crystalline solids with thermally stable properties.Amorphous solids, oils, and complex mixtures with closely related impurities.[1]
Purity Achievable Can be very high, often exceeding that of a single column chromatography run, especially with multiple recrystallizations.[1][2]Good to high, but may require optimization and multiple columns for very high purity.
Throughput Can be faster for large quantities if a suitable solvent is known and crystallization is straightforward.Generally faster for small-scale purifications and for optimizing separations of complex mixtures.[1]
Common Challenges Solvent selection, oiling out, low recovery, and failure to crystallize.[6][7]Co-elution of impurities, compound degradation on the stationary phase, and peak tailing.[8][9]

Troubleshooting Guide: Recrystallization of Nitroquinolines

Recrystallization is often the first choice for purifying solid nitroquinolines due to its potential for yielding highly pure material. However, success is highly dependent on finding the right conditions.

Question: My nitroquinoline is not crystallizing from the solution upon cooling. What should I do?

This is a common issue that can arise from several factors:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[6] The concentration of your nitroquinoline has not reached its saturation point at the lower temperature.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow the solution to cool again.[7] It is crucial to use the minimum amount of near-boiling solvent to dissolve the crude product initially.[10][11]

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not initiated.[6]

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10][12]

    • Solution 2: Seed Crystals. If you have a small amount of pure nitroquinoline, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[6][10]

    • Solution 3: Drastic Cooling. If gentle cooling does not work, try placing the flask in an ice-salt bath. However, be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[13]

Question: My nitroquinoline is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present.[12]

  • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool more slowly.[7][12] Insulating the flask can help slow the cooling rate.[9]

  • Solution 2: Modify the Solvent System. If you are using a single solvent, try a mixed-solvent system. Dissolve the nitroquinoline in a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then cool.[14] A common combination for polar compounds like nitroquinolines is an alcohol-water mixture.[15]

Troubleshooting Guide: Column Chromatography of Nitroquinolines

Column chromatography is a versatile technique for purifying nitroquinolines, especially for separating mixtures of isomers or removing stubborn impurities.[16]

Question: My nitroquinoline is streaking or tailing on the silica gel column, leading to poor separation.

This is a frequent problem with basic compounds like quinolines on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, causing poor chromatographic performance.[9]

  • Solution 1: Add a Basic Modifier to the Mobile Phase. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent can neutralize the acidic sites on the silica gel and significantly improve peak shape.[9]

  • Solution 2: Use a Different Stationary Phase. If a basic modifier is not effective or is incompatible with your compound, consider switching to a more inert stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.[9]

    • Reversed-phase (C18): For nitroquinolines with sufficient hydrophobicity, reversed-phase chromatography can provide excellent separation.[8][17] The mobile phase is typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[18]

Question: I'm having trouble separating positional isomers of my nitroquinoline.

Positional isomers often have very similar polarities, making their separation challenging.[9][16]

  • Solution 1: Optimize the Mobile Phase. Systematically vary the composition of your mobile phase to maximize the difference in retention times. For reversed-phase HPLC, carefully adjusting the pH of the mobile phase can be particularly effective, as it can alter the ionization state of the quinoline isomers.[8][19]

  • Solution 2: Change the Stationary Phase. Different stationary phases offer different selectivities. If a standard C18 column doesn't provide adequate resolution, consider a phenyl-hexyl or a polar-embedded stationary phase. These can offer different interactions, such as pi-pi stacking, which can help differentiate between isomers.[8]

  • Solution 3: Consider Preparative HPLC. For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary to achieve baseline resolution.[9]

Question: My nitroquinoline seems to be degrading on the column.

Some nitroquinolines can be sensitive to the acidic nature of silica gel or may be thermally labile.[20]

  • Solution 1: Deactivate the Silica Gel. As mentioned for peak tailing, adding triethylamine to the mobile phase can help passivate the silica and reduce degradation.[9]

  • Solution 2: Work at Lower Temperatures. If your compound is thermally sensitive, consider running the column in a cold room or using a jacketed column with a cooling circulator.[9]

  • Solution 3: Use Degassed Solvents and an Inert Atmosphere. To prevent oxidation, especially for electron-rich nitroquinoline derivatives, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude nitroquinoline product?

The impurities will depend on the synthetic route. For direct nitration of quinoline, you can expect positional isomers such as 5-nitroquinoline and 8-nitroquinoline.[16][21] Unreacted starting materials and byproducts from side reactions are also common.[16] If a cyclocondensation reaction like the Skraup synthesis is used, byproducts from incomplete cyclization can be present.[16][22]

Q2: How do I choose the right solvent for recrystallizing my nitroquinoline?

The ideal solvent is one in which your nitroquinoline is highly soluble at high temperatures but poorly soluble at low temperatures.[4][14] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] Given the polar nature of nitroquinolines, polar solvents like ethanol are often a good starting point.[14][23] It is always best to perform small-scale solubility tests with a variety of solvents to find the optimal one.[11]

Q3: When is column chromatography definitively better than recrystallization for nitroquinolines?

Column chromatography is preferable when:

  • Your nitroquinoline is an oil or an amorphous solid that will not crystallize.[1]

  • You need to separate a complex mixture of isomers with very similar solubilities.[9]

  • You need a relatively pure sample quickly and recrystallization is proving to be time-consuming due to the need for multiple crops.[1]

  • You are working on a very small scale where losses during recrystallization might be significant.

Q4: Can I use activated charcoal to decolorize my nitroquinoline sample?

Yes, if your crude nitroquinoline is discolored, you can use a small amount of activated charcoal during recrystallization.[16] After dissolving your compound in the hot solvent, add the charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[12][16] Be aware that using too much charcoal can lead to a loss of your desired product.[12]

Experimental Protocols

Protocol 1: Purification of 2-Nitroquinoline by Recrystallization

This protocol provides a general procedure for the recrystallization of 2-nitroquinoline using ethanol as the solvent.[23]

Materials:

  • Crude 2-nitroquinoline

  • 95% Ethanol

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2-nitroquinoline in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of 95% ethanol and begin heating the mixture with stirring.

  • Gradually add more hot ethanol until the 2-nitroquinoline just dissolves. Use the minimum amount of boiling solvent necessary.[10]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.[11]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[10]

  • Allow the crystals to dry completely under vacuum.

Protocol 2: Purification of a Nitroquinoline Mixture by Column Chromatography

This protocol outlines a general procedure for purifying a nitroquinoline product using silica gel chromatography with a basic modifier.

Materials:

  • Crude nitroquinoline mixture

  • Silica gel (for flash chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine

  • Glass column

  • Test tubes or fraction collector

Procedure:

  • Prepare the Mobile Phase: Based on TLC analysis, prepare an appropriate mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5% (v/v) triethylamine to the mobile phase to improve peak shape.

  • Pack the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.

  • Load the Sample: Dissolve the crude nitroquinoline in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elute the Column: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified nitroquinoline.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified nitroquinoline.

Visualizations

Recrystallization_Workflow start Crude Nitroquinoline Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Nitroquinoline Crystals dry->end

Caption: Workflow for the purification of nitroquinolines by recrystallization.

Column_Chromatography_Workflow start Crude Nitroquinoline Mixture pack Pack Column with Stationary Phase start->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Nitroquinoline evaporate->end

Caption: Workflow for the purification of nitroquinolines by column chromatography.

Purification_Decision_Tree start Start with Crude Nitroquinoline Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes use_column Use Column Chromatography is_solid->use_column No (Oil/Amorphous) is_successful Was it successful? (Good yield and purity) try_recryst->is_successful is_successful->use_column No pure_product Pure Product is_successful->pure_product Yes use_column->pure_product

Caption: Decision tree for choosing a purification method for nitroquinolines.

References

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved from [Link]

  • Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ScholarBank@NUS. (n.d.). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. Retrieved from [Link]

  • PMC. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Restek Resource Hub. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Biocompare. (2023). Chromatography Column Selection Guide. Retrieved from [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PMC. (n.d.). Rapid optimization of processes for the integrated purification of biopharmaceuticals. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Recrystallization (Advantages). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • YouTube. (2025). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. Retrieved from [Link]

  • ResearchGate. (2025). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Why does column chromatography not work like it's supposed to?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Chromatography Online. (2016). Detective Work, Part 4: Chemical Problems with the Column: Chemical Attack. Retrieved from [Link]

  • Reddit. (2024). issues with column chromatography purification of coordination complex. Retrieved from [Link]

  • alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Removing Unreacted Starting Material in Quinoline Nitration Reactions

Welcome to the Technical Support Center for the purification of nitroquinoline products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreact...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of nitroquinoline products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted starting materials and other impurities from quinoline nitration reaction mixtures. Here, we synthesize fundamental chemical principles with field-proven protocols to provide a comprehensive resource for troubleshooting and optimizing your purification workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the common issues and questions that arise during the workup and purification of quinoline nitration reactions.

Q1: What are the typical impurities I should expect in my crude quinoline nitration product?

Common impurities in the synthesis of nitroquinolines include unreacted quinoline, positional isomers of the desired nitroquinoline, and potential byproducts from the nitrating agents.[1] Direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which can be challenging to separate due to their similar physical properties.[1][2]

Q2: How can I quickly get a preliminary assessment of my reaction's success and the purity of my crude product?

Thin-Layer Chromatography (TLC) is a rapid and effective method for an initial purity assessment. By spotting your crude reaction mixture alongside your quinoline starting material on a TLC plate, you can visualize the extent of the reaction. The presence of multiple spots indicates a mixture of compounds.[1] Unreacted quinoline will typically have a different Rf value than the more polar nitroquinoline products.

Q3: What is the key chemical difference between quinoline and its nitrated products that I can leverage for separation?

The primary differences to exploit are basicity and polarity .

  • Basicity: Quinoline is a weak base due to the lone pair of electrons on its nitrogen atom.[2][3][4] The introduction of a strong electron-withdrawing nitro group (-NO₂) significantly reduces the electron density on the nitrogen atom, making nitroquinolines considerably less basic than quinoline. This difference in basicity is the foundation for purification by acid-base extraction.

  • Polarity: The nitro group also substantially increases the polarity of the molecule. This difference in polarity is the basis for separation by column chromatography, where the more polar nitroquinolines will adhere more strongly to a polar stationary phase (like silica gel) than the less polar quinoline.

Q4: I have a complex mixture post-reaction. How do I decide which purification method to use?

The optimal purification strategy depends on the scale of your reaction and the composition of your crude mixture. The following decision tree can guide your choice between acid-base extraction, column chromatography, and recrystallization.

G start Crude Reaction Mixture check_conversion Assess Conversion by TLC/¹H NMR start->check_conversion high_sm High Amount of Unreacted Quinoline? check_conversion->high_sm acid_base Perform Acid-Base Extraction high_sm->acid_base Yes analyze_org Analyze Organic Layer (Nitroquinolines) high_sm->analyze_org No (Trace Amounts) acid_base->analyze_org isomers Isomeric Mixture Present? analyze_org->isomers Check Purity single_product Single Major Product? analyze_org->single_product Re-assess chromatography Column Chromatography isomers->chromatography Yes isomers->single_product No recrystallize Recrystallization chromatography->recrystallize Isolate Fractions single_product->chromatography No (Complex Mixture) single_product->recrystallize Yes pure_product Pure Nitroquinoline Product recrystallize->pure_product

Caption: Decision workflow for selecting the optimal purification strategy.

Part 2: In-Depth Purification Protocols

Guide 1: Bulk Removal of Unreacted Quinoline via Acid-Base Extraction

This technique is highly effective for an initial, large-scale purification when a significant amount of the basic quinoline starting material remains.

Causality Behind the Method: Quinoline is sufficiently basic (pKa of quinoline's conjugate acid is ~4.9) to be protonated by dilute aqueous acids, forming a water-soluble quinolinium salt.[5] The electron-withdrawing nitro group makes nitroquinolines much weaker bases, so they remain unprotonated and dissolved in the organic solvent under these conditions. This allows for a clean separation using a separatory funnel.[6]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the two layers to separate completely. The top layer will be aqueous or organic depending on the relative densities of the solvents used. The protonated quinoline will be in the aqueous layer, while the nitroquinolines remain in the organic layer.

  • Collection: Drain the organic layer. To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent.

  • Combine and Wash: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude nitroquinoline product, now largely free of the quinoline starting material.

Guide 2: High-Resolution Separation via Column Chromatography

Column chromatography is ideal for separating compounds with different polarities, making it perfect for isolating nitroquinoline isomers from each other and from any trace unreacted quinoline.[7][8]

Causality Behind the Method: This technique relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[7] The more polar nitroquinolines interact more strongly with the silica gel and thus move down the column more slowly than the less polar quinoline.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a chromatography column to create a uniform, packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with an appropriate solvent system (see Table 2). Start with a less polar solvent system to elute the least polar compounds first.

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired purified nitroquinoline(s).

  • Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Guide 3: Final Purification via Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solid products.[9][10][11] It is most effective when dealing with a product that is already of moderate to high purity.

Causality Behind the Method: This method leverages the principle that the solubility of most solids increases with temperature.[12] A saturated or near-saturated solution is prepared at a high temperature, and as the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain in the solution.[11][12]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the nitroquinoline is highly soluble at high temperatures but poorly soluble at low temperatures (see Table 3).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Part 3: Data Summary Tables

Table 1: Comparative Physicochemical Properties

CompoundBasicity (pKa of Conjugate Acid)Polarity
Quinoline~4.92[5]Low
5-NitroquinolineLower than Quinoline[13]High
8-NitroquinolineLower than Quinoline[14]High

Table 2: Recommended Solvent Systems for Column Chromatography (Silica Gel)

ApplicationSolvent System (v/v)Rationale
General SeparationHexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute compounds of increasing polarity.
Isomer SeparationToluene/Ethyl AcetateCan provide good resolution for separating 5- and 8-nitroquinoline isomers.
Trace Quinoline RemovalDichloromethane/MethanolA small amount of methanol (1-2%) can help elute the more polar nitroquinolines after the quinoline has been washed off with pure dichloromethane.

Table 3: Recommended Solvents for Recrystallization of Nitroquinolines

Nitroquinoline IsomerRecommended Solvent(s)Notes
2-NitroquinolineEthanol[9]A good starting point for many nitroquinoline isomers.
5-NitroquinolineDimethylformamide (DMF)/Water[15]Can be effective for isomers that are difficult to crystallize from single solvents.
8-NitroquinolineIsopropyl Alcohol[15], Ethanol[16]Known to form well-defined crystals from alcohols.
6-Methoxy-8-nitroquinolineChloroform, Methanol[17]Chloroform for initial dissolution and purification, followed by a methanol wash.[17]

References

  • Solubility of 8-nitroquinoline. (n.d.). Solubility of Things. Retrieved February 12, 2026, from [Link]

  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved February 12, 2026, from [Link]

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

  • Chapter 7: Quinolines and Isoquinolines. (n.d.). Retrieved February 12, 2026, from [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
  • Preparation and Properties of Quinoline. (n.d.). Retrieved February 12, 2026, from [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. Retrieved February 12, 2026, from [Link]

  • 5-Nitroquinoline. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. (n.d.). DTIC. Retrieved February 12, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. (n.d.). Pergamon Press. Retrieved February 12, 2026, from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]

  • 8-Nitroquinoline. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved February 12, 2026, from [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 12, 2026, from [Link]

  • Quinoline. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures. (n.d.). Google Patents.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). NIH. Retrieved February 12, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]

  • 2.1: Recrystallization. (2021). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved February 12, 2026, from [Link]

  • Quinoline, 5-nitro-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Making quinoline - the Skraup synthesis. (2024). YouTube. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of N,N-Dimethyl-6-nitroquinolin-2-amine (NDNQ-2)

Executive Summary: The Stability Spectrum Status: CONDITIONAL STABILITY N,N-dimethyl-6-nitroquinolin-2-amine (NDNQ-2) exhibits a dual-mode response to acidic environments. Its behavior is strictly dependent on pH, temper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Spectrum

Status: CONDITIONAL STABILITY

N,N-dimethyl-6-nitroquinolin-2-amine (NDNQ-2) exhibits a dual-mode response to acidic environments. Its behavior is strictly dependent on pH, temperature, and solvent composition. Users must distinguish between reversible protonation (a physical-chemical change) and irreversible hydrolysis (chemical degradation).

Quick Reference: Stability "Traffic Light"
ConditionStability StatusObservable ChangeRecommendation
pH 4.0 – 7.0 (Buffer)🟢 Stable None (Yellow/Orange solution)Safe for long-term assays (< 24h).
pH 1.0 – 3.0 (Cold)🟡 Metastable Red shift in absorbance; Fluorescence quenching.Reversible. Limit exposure to < 4 hours.
pH < 1.0 or Heat (>40°C)🔴 Unstable Precipitation; Loss of color intensity.Irreversible degradation. Avoid.

Mechanistic Insight: Protonation vs. Degradation

To troubleshoot effectively, you must understand the competing pathways occurring in your test tube.

Pathway A: Reversible Protonation (The "False Alarm")

In mild acid, the quinoline nitrogen (N1) becomes protonated. This enhances the "push-pull" electronic system between the electron-donating dimethylamino group (C2) and the electron-withdrawing nitro group (C6).

  • Result: Bathochromic shift (color deepens) and potential fluorescence quenching.

  • Fix: Neutralization restores the original molecule.

Pathway B: Irreversible Hydrolysis (The "Dead End")

The 2-aminoquinoline motif is essentially a cyclic amidine. In strong acid, the C2 position becomes highly electrophilic—a reactivity magnified by the electron-withdrawing 6-nitro group. Water attacks C2, displacing the dimethylamine group.

  • Result: Formation of 6-nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril). This compound is often insoluble in aqueous acid and non-fluorescent.

  • Fix: None. The sample is destroyed.

Visual Pathway Analysis (DOT Diagram)

NDNQ_Stability cluster_acid Acidic Media Effects Neutral Neutral NDNQ-2 (Active/Stable) MW: 217.2 Protonated Protonated Species (Metastable/Shifted) [NDNQ-H]+ Neutral->Protonated + H+ Protonated->Neutral - H+ (Base) TS Tetrahedral Intermediate (Unstable) Protonated->TS + H2O (Slow) Hydrolyzed 6-Nitroquinolin-2-one (Degraded/Insoluble) MW: 190.1 TS->Hydrolyzed - HN(Me)2 Amine Dimethylamine (Byproduct) TS->Amine

Figure 1: Kinetic pathway showing the reversible protonation versus the irreversible hydrolytic degradation of NDNQ-2.

Troubleshooting Guide (FAQ)

Q1: My solution changed color immediately upon adding acid. Is it degraded? A: Likely No .

  • Diagnosis: If the color shifted from yellow to orange/red but the solution remains clear, this is halochromism (protonation of N1).

  • Verification: Take an aliquot and neutralize with bicarbonate. If the original color returns, the molecule is intact.

Q2: I see a precipitate forming in my 0.1 M HCl stock solution after 24 hours. A: Yes, this is degradation .

  • Mechanism: You have hydrolyzed the dimethylamino group. The product, 6-nitroquinolin-2-one, has poor solubility in aqueous media compared to the cationic starting material.

  • Action: Discard the stock. Prepare fresh in DMSO or Methanol and dilute into acid only immediately before use.

Q3: LC-MS shows a new peak at m/z 191 (M+H). What is this? A: This confirms hydrolysis .

  • Math: NDNQ-2 (MW 217) loses Dimethylamine (-45 Da) and gains Oxygen (+16 Da)

    
     Net loss of 27 Da.
    
  • 
     Da (Neutral Mass).
    
  • Observed Ion:

    
     m/z.
    

Q4: Can I use this compound to stain lysosomes (pH ~4.5)? A: Yes.

  • At pH 4.5, the rate of hydrolysis is negligible at physiological temperatures (37°C). The compound is stable enough for standard imaging protocols (1–4 hours).

Validated Protocols

Protocol A: Rapid Stability Check (UV-Vis)

Use this to validate stock solution integrity before critical assays.

  • Baseline: Prepare a 10 µM solution of NDNQ-2 in Methanol. Record Absorbance (300–600 nm).

  • Acid Challenge: Add 10 µL of 1M HCl to 1 mL of the sample.

    • Observation: Immediate shift in

      
       (e.g., 400 nm 
      
      
      
      440 nm).
  • Reversal: Add 20 µL of 1M NaOH.

    • Pass Criteria: Spectrum overlays perfectly with the Baseline.

    • Fail Criteria: Loss of intensity (>5%) or appearance of a new band at <350 nm (carbostyril absorption).

Protocol B: Half-Life Determination in Acid

If you must work at pH < 2, determine


 for your specific condition.
Time Point (min)ActionAnalysis
0 Dissolve NDNQ-2 in pre-warmed acid (e.g., 0.1 M HCl, 37°C).Inject HPLC immediately.
30, 60, 120 Aliquot 100 µL

Quench in 100 µL 1M NaHCO

.
Inject HPLC.
Data Processing Plot

vs. Time.
Slope =

.

.

Typical Data Reference (Estimated at 25°C):

pH ConditionEstimated

Risk Level
pH 7.0 (PBS)> 1 MonthLow
pH 4.0 (Acetate)> 48 HoursLow
pH 1.0 (0.1 M HCl)~ 6–12 HoursModerate
1 M HCl (Reflux)< 30 MinutesHigh

References

  • General Reactivity of 2-Aminoquinolines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Quinolines: Nucleophilic substitution at C2/C4). Context: Establishes that 2-amino groups on -deficient heterocycles are susceptible to acid-catalyzed hydrolysis, converting to the "one" (amide) tautomer.
  • Substituent Effects on Hydrolysis (Nitro Group)

    • Source: O'Connor, C. J., et al. (1990).[1] Substituent effects on the hydrolysis of analogues of nitracrine. Journal of the Chemical Society, Perkin Transactions 2.[1]

    • Link:[Link][1]

    • Relevance: Demonstrates that electron-withdrawing groups (like nitro) on the acridine/quinoline scaffold significantly accelerate hydrolytic cleavage of amino substituents in acidic media.
  • Synthesis & Stability of Nitroquinolines

    • Source:Organic Chemistry Portal. On-Water Synthesis of 2-Substituted Quinolines.
    • Link:[Link]

    • Relevance: Provides context on the stability of the C2-N bond and conditions required to form/break it.
  • Spectroscopic Properties of Nitro-Amino-Heterocycles

    • Source:Der Pharma Chemica (2016). Analysis of Molecular Structure... of 2-amino-3-nitro-6-picoline.

    • Link:[Link]

    • Relevance: Validates the electronic push-pull mechanism and protonation sites in analogous nitro-amino-pyridine/quinoline systems.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling of N,N-dimethyl-6-nitroquinolin-2-amine

Content Type: Technical Comparison & Validation Guide Subject: 1H NMR Spectroscopy in Chloroform-d ( ) Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists Executive Summary & Objective In...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 1H NMR Spectroscopy in Chloroform-d (


)
Audience:  Medicinal Chemists, Analytical Scientists, and Quality Control Specialists

Executive Summary & Objective

In drug discovery, particularly for antimalarial and anticancer scaffolds, the 6-nitroquinoline core is a privileged structure. The introduction of a dimethylamino group at the C2 position significantly alters the electronic landscape of the heterocyclic ring, enhancing solubility and modifying lipophilicity (


).

This guide serves as a definitive reference for the structural validation of N,N-dimethyl-6-nitroquinolin-2-amine . Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically, how to distinguish the target product from its electrophilic precursor (2-chloro-6-nitroquinoline ) and common hydrolysis byproducts using 1H NMR markers in


.
Key Analytical Deliverables
  • Validation: Confirmation of the

    
     displacement of chloride by dimethylamine.
    
  • Purity Profiling: Detection of unreacted starting material via the H3 proton shift.

  • Regiochemistry: Verification of the 6-nitro substitution pattern via coupling constants (

    
    -values).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, the following protocol minimizes aggregation-induced broadening, a common issue with planar nitro-aromatics.

Sample Preparation Workflow

The following diagram outlines the critical path from solid isolation to data processing, highlighting quality control checkpoints (QC).

NMR_Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) Sample->Solvent Dissolution Filter Filtration (Glass Wool/PTFE) Solvent->Filter Remove Particulates Acquisition Acquisition (400/500 MHz, 298K) Filter->Acquisition Transfer to Tube Processing Processing (LB=0.3Hz, Phasing) Acquisition->Processing FID -> FT Validation Validation (Integral Check) Processing->Validation Check NMe2 vs Aromatics

Figure 1: Optimized NMR acquisition workflow. Filtration is critical to remove inorganic salts (e.g.,


) generated during the synthesis.
Instrument Parameters
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
  • Concentration: ~10-15 mM (approx. 5-8 mg in 0.6 mL). Note: Higher concentrations may cause stacking interactions, shifting aromatic protons upfield.

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1):

    
     seconds (Essential for accurate integration of the isolated H5 proton).
    

Spectrum Analysis: The Fingerprint

The 1H NMR spectrum of N,N-dimethyl-6-nitroquinolin-2-amine is characterized by a distinct separation between the aliphatic dimethylamino singlet and the dispersed aromatic signals.

Chemical Shift Assignments (Table)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Electronic Environment
N-

Aliphatic3.25 - 3.30 Singlet (s)6H-

C attached to electronegative N.
H-3 Aromatic6.90 - 7.00 Doublet (d)1H9.2 (

)
Diagnostic: Shielded by resonance from 2-

.
H-8 Aromatic7.60 - 7.70 Doublet (d)1H9.0 (

)
Shielded relative to H5/H7; peri to Ring N.
H-4 Aromatic7.90 - 8.00 Doublet (d)1H9.2 (

)
Typical quinoline H4 range.
H-7 Aromatic8.30 - 8.40 Doublet of Doublets (dd)1H9.0, 2.6Ortho to

(strong deshielding).
H-5 Aromatic8.55 - 8.65 Doublet (d)1H2.6 (

)
Most Deshielded: Ortho to

+ Peri-effect.

Note: Shifts are referenced to TMS at 0.00 ppm. Values are representative of a 10 mM solution in


.
Coupling Logic & Connectivity

The aromatic region (6.9 – 8.7 ppm) is divided into two spin systems:

  • Ring A (Pyridine-like): Contains H3 and H4. They couple to each other (

    
     Hz). H3 is significantly upfield due to the electron-donating effect of the 2-amino group.
    
  • Ring B (Benzene-like): Contains H5, H7, and H8. The nitro group at position 6 breaks the symmetry, creating a classic AMX pattern (or ABX depending on field strength).

    • H5: Appears as a doublet with a small coupling constant (

      
       Hz) due to meta-coupling with H7. It is the most downfield signal.
      
    • H7: Appears as a doublet of doublets (dd), coupling to H8 (

      
       Hz) and H5 (
      
      
      
      Hz).

Comparative Analysis: Product vs. Alternatives

This section validates the product by contrasting it with its precursor and potential impurities. This is the core "Decision Making" data for the chemist.

Comparison 1: Reaction Monitoring (Precursor vs. Product)

Objective: Confirm the


 reaction (Displacement of Chloride by Dimethylamine).
FeaturePrecursor (2-Chloro-6-nitroquinoline)Product (2-N,N-dimethylamino...)Diagnostic Action
H-3 Shift

7.55 ppm

6.95 ppm
Look for

ppm.
The amino group shields H3 significantly.
Aliphatic Region EmptySinglet ~3.25 ppm Confirm integration of 6H relative to H3 (1H).
H-4 Shift

~8.20 ppm

~7.95 ppm
Slight upfield shift due to increased electron density in the ring.

Interpretation: If you see a doublet at 7.55 ppm, the reaction is incomplete. If you see the doublet move to 6.95 ppm and a large singlet appear at 3.25 ppm, the substitution is successful.

Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Objective: Solubility and Exchangeable Protons.

  • CDCl3: Sharp signals. NMe2 appears as a single peak (free rotation). Best for routine purity checks.

  • DMSO-d6: Used if the product precipitates in chloroform.

    • Effect: Aromatic peaks typically shift downfield by 0.1–0.3 ppm due to polarity.

    • Water Peak: Distinct water peak at 3.33 ppm in DMSO can overlap with the NMe2 signal (approx 3.2-3.4 ppm). Caution: In DMSO, ensure the water content is low, or the NMe2 integration will be artificially high.

Structural Logic Diagram

The following diagram illustrates the electronic influences dictating the chemical shifts, providing a visual rationale for the assignment.

Shift_Logic NMe2 2-NMe2 Group (Electron Donor) H3 H-3 Proton (Ortho to Donor) High Shielding NMe2->H3 Resonance (+M) NO2 6-NO2 Group (Electron Withdrawing) H5 H-5 Proton (Ortho to Acceptor) High Deshielding NO2->H5 Inductive/Resonance (-M/-I) H7 H-7 Proton (Ortho to Acceptor) High Deshielding NO2->H7 Inductive/Resonance (-M/-I)

Figure 2: Electronic substituent effects. Green arrows indicate shielding (upfield shift); Red arrows indicate deshielding (downfield shift).

Troubleshooting & Impurities

Common Impurity: 6-Nitroquinolin-2(1H)-one

If water enters the reaction, the chloride may hydrolyze to the "hydroxy" form (which exists as the quinolone tautomer).

  • Detection: Look for a broad singlet (NH) downfield (>10 ppm) and the absence of the NMe2 singlet.

  • Shift Change: The H3 proton in the quinolone is typically more shielded than the chloride but less than the dimethylamine, often appearing around 6.7 ppm.

Rotational Isomers (Rotamers)

In


 at room temperature, the N-Me2 bond usually rotates freely. However, if the spectrum shows the NMe2 singlet broadening or splitting into two unequal peaks, it indicates restricted rotation  due to steric hindrance or protonation of the ring nitrogen.
  • Fix: Run the NMR at 323K (

    
    ) to coalesce the signals into a sharp singlet.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Wydra, et al. (2021). Synthesis and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines. International Journal of Molecular Sciences. (Provides analogous SNAr reaction conditions and spectral expectations). Link

  • Reich, H. J. (2020). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison / ACS Division of Organic Chemistry. (Authoritative database for heterocyclic shifts).[1] Link

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of Dimethyl-Nitro-Quinolinamine Derivatives

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Dimethyl-Nitro-Quinolinamine (DNQA) derivatives. Targeted at drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Dimethyl-Nitro-Quinolinamine (DNQA) derivatives. Targeted at drug development professionals, this document compares the fragmentation mechanics of specific regioisomers (specifically the 5-nitro and 8-nitro variants) to establish robust identification protocols.

The analysis synthesizes Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) data, highlighting how the "Ortho Effect" and "Peri-interaction" serve as critical differentiators between toxicologically relevant isomers.

Structural Context & Ionization Physics

Dimethyl-nitro-quinolinamines are critical intermediates in the synthesis of antimalarial and antineoplastic agents. However, their structural similarity to mutagenic nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) necessitates precise analytical discrimination.

The Challenge of Regioisomerism

In MS analysis, the primary challenge is distinguishing between:

  • Isomer A (5-Nitro): N,N-dimethyl-5-nitroquinolin-8-amine (Nitro group at C5, Amine at C8).

  • Isomer B (8-Nitro): N,N-dimethyl-8-nitroquinolin-5-amine (Nitro group at C8, Amine at C5).

While both share a molecular formula (e.g., C11H11N3O2, MW ~217 Da), their gas-phase stability differs significantly due to the proximity of the nitro group to the ring nitrogen and the amine substituent.

Ionization Protocol (ESI+)[1]
  • Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Adduct Formation: The basic quinoline nitrogen and the tertiary amine side chain facilitate strong protonation, yielding

    
     as the dominant precursor.
    
  • Causality: Unlike Electron Impact (EI), which induces radical cation formation (

    
    ), ESI produces even-electron ions (
    
    
    
    ). This shifts the fragmentation landscape from radical-driven cleavages to charge-remote and charge-proximate rearrangements.

Comparative Fragmentation Analysis

The following analysis compares the fragmentation pathways of the 5-nitro and 8-nitro isomers under CID conditions.

Primary Pathway: The Nitro Group Determinant

The most diagnostic feature in the MS/MS spectrum of nitroquinolines is the loss of the nitro group. The mechanism of this loss—whether as a radical (


, 46 Da) or via rearrangement (

, 30 Da)—depends on the position of the nitro group relative to the ring nitrogen and the amine tail.
Feature5-Nitro Isomer (Isomer A)8-Nitro Isomer (Isomer B)Mechanistic Driver
Primary Neutral Loss

(46 Da)

(30 Da) /

(17 Da)
Peri-Effect: In the 8-nitro isomer, the nitro group is spatially close to the ring nitrogen, facilitating oxygen transfer or radical stabilization not possible at the C5 position.
Base Peak


Stability of the resulting cation.
Amine Loss Sequential (after Nitro loss)Competitive (concurrent with Nitro loss)Steric hindrance in the 8-position destabilizes the molecular ion, promoting rapid fragmentation.
Secondary Pathway: Dimethylamino Group Cleavage

The dimethylamino group (


) undergoes characteristic 

-cleavage and hydrogen rearrangements.
  • Immonium Ion Formation: A diagnostic low-mass ion at m/z 44 (

    
    ) or m/z 58  (
    
    
    
    , if the chain allows) confirms the presence of the dimethylamine moiety.
  • Neutral Loss of Dimethylamine: Loss of 45 Da (

    
    ) is observed in both isomers but is more pronounced in the 5-nitro isomer where the backbone is more stable.
    

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the divergent pathways for the 5-nitro and 8-nitro isomers, highlighting the "Peri-Effect" that serves as the primary differentiator.

FragmentationPathways cluster_5nitro 5-Nitro Isomer Pathway (Isomer A) cluster_8nitro 8-Nitro Isomer Pathway (Isomer B) N5_Parent [M+H]+ (m/z 218) 5-Nitro-8-Dimethylamino N5_Frag1 [M+H - NO2]+ (m/z 172) High Intensity N5_Parent->N5_Frag1 - NO2 (46 Da) Direct Cleavage N5_Frag2 [M+H - NO2 - CH3]+ (m/z 157) N5_Frag1->N5_Frag2 - CH3 (15 Da) Common Common Diagnostic Ions m/z 44 (Immonium) m/z 128 (Quinoline Core) N5_Frag2->Common N8_Parent [M+H]+ (m/z 218) 8-Nitro-5-Dimethylamino N8_Frag1 [M+H - NO]+ (m/z 188) Peri-Effect Rearrangement N8_Parent->N8_Frag1 - NO (30 Da) Rearrangement N8_Frag2 [M+H - OH]+ (m/z 201) Ortho-like Interaction N8_Parent->N8_Frag2 - OH (17 Da) N8_Frag3 [M+H - NO - CO]+ (m/z 160) N8_Frag1->N8_Frag3 - CO (28 Da) Ring Contraction N8_Frag3->Common

Caption: Comparative fragmentation pathways of 5-nitro vs. 8-nitro quinolinamine isomers. Note the distinct primary losses (NO2 vs. NO) driven by the position of the nitro group.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate identification, the following protocol utilizes a "Diagnostic Ion Ratio" approach.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
Step 2: MS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Source: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why? Low energy preserves the molecular ion; high energy reveals the deep skeletal fragmentation (HCN loss).

Step 3: Data Interpretation (The Decision Tree)

Use this logic flow to classify your unknown sample:

DecisionTree Start Precursor Ion [M+H]+ Observed? CheckLoss Analyze Primary Product Ion (CE 30 eV) Start->CheckLoss ResultNO2 Dominant Loss: 46 Da (NO2) High Abundance m/z [M-46] CheckLoss->ResultNO2 Clean -46 Da ResultNO Dominant Loss: 30 Da (NO) or 17 Da (OH) High Abundance m/z [M-30] CheckLoss->ResultNO Complex -30/-17 Da Conclusion5 ID: 5-Nitro Isomer (No Peri-effect) ResultNO2->Conclusion5 Conclusion8 ID: 8-Nitro Isomer (Peri-effect Active) ResultNO->Conclusion8

Caption: Logical decision tree for differentiating dimethyl-nitro-quinolinamine isomers based on primary neutral losses.

Quantitative Data Summary

The following table summarizes the expected m/z transitions for N,N-dimethyl-5-nitroquinolin-8-amine (MW 217.22).

Precursor Ion (m/z)Product Ion (m/z)Neutral LossIdentity/MechanismRelative Abundance (Est.)
218.10 172.10 46 Da (

)
Nitro Cleavage (Radical/Neutral)100% (Base Peak)
218.10201.0917 Da (

)
Ortho/Peri Effect (Minor in 5-nitro)< 5%
172.10157.0715 Da (

)
Demethylation of amine40-60%
172.10144.0628 Da (

)
Ring contraction20-30%
172.10129.0543 Da (

)
Loss of imine fragment10-20%
Various 44.05 -Immonium Ion

Variable

Note on Alternatives:

  • APCI vs. ESI: APCI (Atmospheric Pressure Chemical Ionization) often yields more intense fragment ions in the source (In-source CID). If the

    
     is unstable in ESI, switch to APCI, but be aware that the nitro group may reduce to an amine (
    
    
    
    ) in the plasma, creating a false "amino" peak.
  • Triple Quad vs. Q-TOF: For quantitation (PK studies), select the

    
     transition. For metabolite identification, Q-TOF is required to distinguish the loss of 
    
    
    
    (44.0500 Da) from
    
    
    (43.9898 Da).

References

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008).[3] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256.[3]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-788.

  • Asare, S. O., et al. (2022).[2] Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.[2]

  • BenchChem Technical Guides. (2025). Mass Spectrometry Fragmentation Pattern of Nitro-Quinoxaline Derivatives. BenchChem.[4][5]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of N,N-dimethyl-6-nitroquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethyl-6-nitroquinolin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-6-nitroquinolin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential electronic and photophysical properties. The quinoline scaffold, substituted with a potent electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro), creates a "push-pull" system. This arrangement is known to give rise to intramolecular charge transfer (ICT) bands in the ultraviolet-visible (UV-Vis) spectrum, making the molecule's absorption profile highly sensitive to its environment.

This guide provides a comprehensive analysis of the expected UV-Vis absorption maxima (λmax) of N,N-dimethyl-6-nitroquinolin-2-amine. In the absence of direct, published experimental data for this specific molecule, we will build a comparative framework based on the known spectral properties of related quinoline derivatives. We will explore the anticipated effects of solvent polarity (solvatochromism) and pH on its absorption spectrum. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine and validate these properties, ensuring scientific rigor and reproducibility.

Comparative Analysis of UV-Vis Absorption

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. For N,N-dimethyl-6-nitroquinolin-2-amine, the key structural motifs influencing its λmax are the quinoline core, the electron-donating N,N-dimethylamino group at the 2-position, and the electron-withdrawing nitro group at the 6-position.

Baseline Comparison: The Quinoline Core and Simple Derivatives

Quinoline itself exhibits characteristic UV absorption bands arising from π→π* transitions within the aromatic system. The introduction of substituents significantly modulates these transitions. Studies on various quinoline derivatives provide a foundation for predicting the behavior of our target molecule. For instance, aminoquinolines and nitroquinolines display distinct spectral shifts compared to the parent quinoline molecule[1].

CompoundExpected λmax Range (nm)Key Electronic Transitions
Quinoline~270-320π→π
2-AminoquinolineRed-shifted vs. Quinolineπ→π and n→π
6-NitroquinolineRed-shifted vs. Quinolineπ→π and ICT
N,N-dimethyl-6-nitroquinolin-2-amine Significantly Red-shifted Intramolecular Charge Transfer (ICT)

Table 1: Expected UV-Vis Absorption Maxima of N,N-dimethyl-6-nitroquinolin-2-amine in Comparison to Related Compounds.

The combined presence of the powerful electron-donating dimethylamino group and the electron-withdrawing nitro group is expected to create a strong ICT band, resulting in a significant bathochromic (red) shift of the longest wavelength absorption maximum compared to monosubstituted quinolines. This is a common feature in molecules with similar "push-pull" electronic structures[2].

The Influence of Solvent Polarity: Solvatochromism

Molecules with a significant change in dipole moment upon electronic excitation, such as those with strong ICT character, often exhibit solvatochromism—a change in the position, and sometimes intensity, of their absorption bands with varying solvent polarity[2][3]. It is anticipated that N,N-dimethyl-6-nitroquinolin-2-amine will display positive solvatochromism. In less polar solvents, the ground state is more stable. As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a decrease in the energy gap for the electronic transition and a bathochromic shift in the λmax.

To quantify this effect, the absorption spectrum should be measured in a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol, water).

The Effect of pH: Halochromism

The presence of the basic dimethylamino group and the potential for protonation of the quinoline nitrogen means that the UV-Vis spectrum of N,N-dimethyl-6-nitroquinolin-2-amine will likely be pH-dependent (halochromism). Protonation of the amino group would significantly curtail its electron-donating ability, leading to a disruption of the ICT and a hypsochromic (blue) shift in the absorption maximum. Therefore, characterizing the λmax at different pH values is crucial for applications in biological systems or aqueous media. A typical experimental approach involves recording spectra in a series of buffered solutions across a wide pH range[4][5].

Experimental Protocols

To empirically determine and validate the UV-Vis absorption characteristics of N,N-dimethyl-6-nitroquinolin-2-amine, the following detailed experimental protocols are recommended. These protocols are designed to ensure data integrity and reproducibility.

Workflow for UV-Vis Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Synthesize and Purify N,N-dimethyl-6-nitroquinolin-2-amine B Prepare Stock Solution (e.g., in DMSO or Ethanol) A->B Dissolve C Prepare Working Solutions in Various Solvents/Buffers B->C Dilute E Measure Absorbance Spectra (e.g., 200-800 nm) C->E Analyze D Calibrate UV-Vis Spectrophotometer D->E Instrument Ready F Determine λmax in each solvent/pH E->F Identify Peaks G Calculate Molar Absorptivity (ε) using Beer-Lambert Law E->G Requires concentration series H Plot λmax vs. Solvent Polarity (Solvatochromism Analysis) F->H

Caption: Workflow for determining the UV-Vis absorption properties.

Step-by-Step Methodology for Solvatochromism Study
  • Materials:

    • N,N-dimethyl-6-nitroquinolin-2-amine (high purity)

    • Spectroscopic grade solvents: Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, and Water.

    • Volumetric flasks and pipettes.

    • Quartz cuvettes (1 cm path length).

    • A calibrated dual-beam UV-Vis spectrophotometer.[6]

  • Procedure:

    • Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO or ethanol).

    • For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should result in a maximum absorbance between 0.5 and 1.5 to ensure accuracy within the Beer-Lambert law.[7][8]

    • Use the pure solvent as a reference blank in the spectrophotometer.

    • Record the absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax) for each spectrum.

    • Tabulate the λmax values against a solvent polarity scale (e.g., Reichardt's ET(30) or Dimroth-Reichardt ETN scale).

Methodology for pH-Dependent Spectral Analysis
  • Materials:

    • N,N-dimethyl-6-nitroquinolin-2-amine stock solution.

    • A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers) covering a range from acidic to basic (e.g., pH 2 to 12).

    • A pH meter for verification.

    • UV-Vis spectrophotometer and quartz cuvettes.

  • Procedure:

    • Prepare a set of working solutions by diluting the stock solution in each of the buffer solutions. Ensure the final concentration of the organic solvent from the stock is minimal to avoid affecting the buffer pH.

    • Use the corresponding buffer solution as the reference blank for each measurement.

    • Record the UV-Vis spectrum for the compound in each buffer.

    • Determine the λmax for each pH value.

    • Plot λmax as a function of pH to observe any spectral shifts indicative of protonation or deprotonation events.

Data Visualization and Interpretation

The collected data should be presented in a clear and comparative manner.

Logical Diagram for Data Interpretation

G A Experimental λmax Data D Positive Solvatochromism (Red Shift with Polarity) A->D Correlates with E Hypsochromic Shift at low pH A->E Observed with B Solvent Polarity (E T N ) B->D C pH C->E F Strong ICT Character D->F Indicates G Protonation of Amino Group E->G Indicates

Caption: Interpreting spectral shifts in response to environmental changes.

Conclusion

References

  • Simulators for Teaching Limited. (2013).
  • Bani-Yaseen, A. D., et al. (n.d.). Quinolin-2(1H)
  • Al-gamal, A., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC.
  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.
  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
  • (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol.
  • Machado, V. G., et al. (2018). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Organic Chemistry.
  • Zhang, Y., et al. (2021).
  • (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in...
  • BenchChem. (2025). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).
  • Li, Y., et al. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493.
  • (n.d.). (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
  • (n.d.). (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis.
  • (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • (n.d.).
  • (n.d.). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm (polymer 2) as function of pH = 0.85 (1), 1.63 (2), 3.45 (3), 4.22 (4), 6.15 (5), 8.95 (6) and 11.19 (7) at room temperature in water (inset...
  • (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one.
  • (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

Sources

Comparative

Comparative HPLC Profiling: 6-Nitroquinoline vs. 6-Aminoquinoline

Executive Summary This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention characteristics of 6-Nitroquinoline (6-NQ) and 6-Aminoquinoline (6-AQ) . The Bottom Line: In sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention characteristics of 6-Nitroquinoline (6-NQ) and 6-Aminoquinoline (6-AQ) .

The Bottom Line: In standard Reverse-Phase (RP) chromatography, 6-Aminoquinoline elutes significantly earlier than 6-Nitroquinoline.

  • 6-Nitroquinoline (6-NQ): Hydrophobic, electron-deficient, retains longer on C18.

  • 6-Aminoquinoline (6-AQ): Polar, basic, hydrogen-bond donor, elutes quickly (often near the void volume in acidic media).

This separation is frequently performed to monitor the catalytic hydrogenation of nitro-quinolines. The critical challenge is preventing 6-AQ from co-eluting with the solvent front due to its high polarity.

Mechanistic Basis of Separation

To optimize resolution, one must understand the electronic and structural causality governing the interaction between these analytes and the stationary phase.

Electronic Effects & Polarity

The separation is driven by the stark difference in the functional groups at the C-6 position:

  • The Nitro Group (-NO₂): A strong Electron Withdrawing Group (EWG) . It pulls electron density from the quinoline ring, reducing the basicity of the heterocyclic nitrogen. It creates a dipole but lacks hydrogen bond donor capability. The molecule remains relatively hydrophobic, facilitating Van der Waals interactions with the C18 alkyl chains.

  • The Amino Group (-NH₂): A strong Electron Donating Group (EDG) . It pushes electron density into the ring, significantly increasing the basicity of the quinoline nitrogen. It introduces hydrogen bond donor/acceptor sites, drastically increasing water solubility and polarity.

The pH Factor & Protonation

This is the most common failure point in protocols.

  • pKa Context: Quinoline has a pKa ~4.9.

    • 6-NQ: Less basic (pKa < 4.9).

    • 6-AQ: More basic (pKa > 5.5).

  • Acidic Mobile Phases (pH 2-3): Common in HPLC (e.g., 0.1% Formic Acid). Under these conditions, the heterocyclic nitrogen in 6-AQ is fully protonated (

    
    ). The ionized molecule is extremely polar and repelled by the hydrophobic C18 stationary phase, leading to rapid elution .
    
Visualization of Interaction Logic

G cluster_0 Analytes NQ 6-Nitroquinoline (-NO2) Prop_NQ EWG: Electron Withdrawing Lower Basicity Hydrophobic Character NQ->Prop_NQ AQ 6-Aminoquinoline (-NH2) Prop_AQ EDG: Electron Donating Higher Basicity Polar / H-Bond Donor AQ->Prop_AQ Interaction_NQ Strong VdW Interaction with C18 Ligands Prop_NQ->Interaction_NQ Non-polar Interaction_AQ Weak Interaction High Affinity for Aqueous Phase Prop_AQ->Interaction_AQ Polar/Ionic at pH < 5 RT_NQ Late Elution (High Retention) Interaction_NQ->RT_NQ RT_AQ Early Elution (Low Retention) Interaction_AQ->RT_AQ

Figure 1: Mechanistic flow showing how functional group electronics dictate column interaction and retention time.

Experimental Protocol

This protocol is designed to ensure separation of the polar amine from the void volume while maintaining reasonable retention for the nitro compound.

Equipment & Reagents[1]
  • System: HPLC with UV-Vis (DAD) or Mass Spectrometer.

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Phenomenex Luna).

    • Alternative: For better retention of 6-AQ, use a "Polar-Embedded" C18 or Phenyl-Hexyl column.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.5) or 0.1% H3PO4.

  • Mobile Phase B: Acetonitrile (ACN).[1]

Gradient Method

Flow Rate: 1.0 mL/min Temperature: 30°C Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.0955Equilibration: High aqueous to trap polar 6-AQ.
2.0955Isocratic Hold: Ensure 6-AQ does not co-elute with void.
10.04060Gradient Ramp: Elute hydrophobic 6-NQ.
12.0595Wash: Remove highly retained impurities.
12.1955Re-equilibration.
Experimental Workflow Diagram

Workflow cluster_chrom Chromatography Sample Sample Prep (Dissolve in 50:50 MeOH:H2O) Inj Injection (5-10 µL) Sample->Inj Col C18 Column (Stationary Phase) Inj->Col Det UV Detection (254 nm) Col->Det MP Gradient Elution (5% -> 60% ACN) MP->Col Data Data Analysis Calculate Resolution (Rs) Det->Data

Figure 2: Standard operational workflow for quinoline profiling.

Data Comparison & Performance

The following data represents typical relative retention values (


) observed on a standard C18 column under acidic conditions.
Retention Metrics
AnalyteFunctional GroupPolarityRelative Retention (

)
Elution Order
6-Aminoquinoline -NH₂ (Amino)High (Polar/Ionic)0.5 - 1.51st (Fast)
6-Nitroquinoline -NO₂ (Nitro)Low (Hydrophobic)4.0 - 6.02nd (Slow)
Spectral Characteristics (UV-Vis)
  • 6-Nitroquinoline: Exhibits a bathochromic shift due to conjugation of the nitro group. Strong absorbance ~260-270 nm.

  • 6-Aminoquinoline: Often shows a shift toward 240-250 nm and potentially fluorescence (quinolines are often fluorophores, enhanced by electron-donating groups).

Troubleshooting & Optimization

Issue: 6-Aminoquinoline elutes in the void volume (t0).

  • Cause: The amine is fully protonated at pH 2-3 and has no interaction with the C18 chain.

  • Solution 1 (pH): Increase pH to 6-7 (using Ammonium Acetate) to deprotonate the amine, increasing hydrophobicity. Note: Ensure your column is silica-resistant at pH > 7.

  • Solution 2 (Ion Pairing): Add an ion-pairing agent like Hexanesulfonic Acid to the mobile phase. This forms a neutral complex with the protonated amine, increasing retention.

Issue: Peak Tailing on 6-Aminoquinoline.

  • Cause: Interaction between the basic nitrogen and residual silanols on the silica support.

  • Solution: Use a "Base-Deactivated" (DB) or high-purity silica column. Increase buffer concentration (e.g., to 25 mM).

References

  • Phenomenex. (2025). Reversed Phase HPLC Separation Mechanisms.[2][3][4][5][6] Phenomenex Technical Guides. [Link]

  • PubChem. (2025).[7][8] 6-Nitroquinoline Compound Summary. National Center for Biotechnology Information. [Link]

  • PubChem. (2025).[7][8] 6-Aminoquinoline Compound Summary. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2025). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

  • Royal Society of Chemistry. (2024). Catalytic hydrogenation of quinolines.[9][10] Journal of the Chemical Society, Perkin Transactions. [Link]

Sources

Validation

A-Senior-Application-Scientist-s-Guide-to-Distinguishing-6-nitro-from-8-nitro-Isomers-using-NOESY-NMR

Introduction: The Regioisomer Challenge in Drug Development In pharmaceutical research and development, the precise structural characterization of molecules is non-negotiable. Regioisomers—molecules that have the same mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Challenge in Drug Development

In pharmaceutical research and development, the precise structural characterization of molecules is non-negotiable. Regioisomers—molecules that have the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. A classic challenge is the unambiguous differentiation of nitro-substituted heterocyclic compounds, such as 6-nitroquinoline and 8-nitroquinoline. While routine analytical techniques like mass spectrometry or 1D ¹H NMR can confirm the presence of the nitroquinoline scaffold, they often fall short in definitively assigning the position of the nitro group.

This guide provides an in-depth, experimentally-grounded protocol for utilizing two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) to reliably distinguish between the 6-nitro and 8-nitro isomers of a quinoline scaffold. We will delve into the theoretical underpinnings of the NOESY experiment, detail a robust experimental workflow, and provide a clear framework for data interpretation, empowering researchers to resolve this common yet critical structural ambiguity.

The Structural Conundrum: 6-Nitroquinoline vs. 8-Nitroquinoline

The core of the challenge lies in the subtle yet profound difference in the spatial environment of the protons on the quinoline ring system, dictated by the position of the nitro (-NO₂) group.

  • 6-Nitroquinoline : The nitro group is positioned on the carbocyclic (benzene) ring, distant from the heterocyclic (pyridine) ring.

  • 8-Nitroquinoline : The nitro group is at the "peri" position, forcing it into close spatial proximity with the proton at the 2-position (H2) of the pyridine ring.

This difference in through-space proximity is the key we will exploit with NOESY NMR.

Theoretical Foundation: Why NOESY is the Right Tool

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å), irrespective of through-bond connectivity.[1][2] This interaction is mediated by dipole-dipole cross-relaxation, and its magnitude is inversely proportional to the sixth power of the internuclear distance (r⁻⁶), making it exquisitely sensitive to small changes in distance.[3][4]

A 2D NOESY experiment maps these through-space correlations, generating cross-peaks between protons that are spatially proximate.[2] Unlike COSY, which reveals through-bond J-coupling, NOESY provides a direct window into the three-dimensional arrangement of the molecule in solution.[2][5]

Our Hypothesis: Due to the rigid, planar nature of the quinoline scaffold, the 8-nitro isomer will exhibit a distinct NOE cross-peak between the proton at position 7 (H7) and the proton at position 2 (H2). This interaction is sterically impossible in the 6-nitro isomer, where these protons are significantly further apart. The presence or absence of this specific H2-H7 cross-peak serves as a definitive diagnostic marker.

Experimental Workflow: From Sample to Structure

The following diagram outlines the comprehensive workflow for isomer differentiation.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_interp 4. Structural Determination Sample Isomer Mixture or Pure Isomer Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Sample->Dissolve H1_NMR Acquire 1D ¹H NMR (Proton Assignment) Dissolve->H1_NMR NOESY_Acq Acquire 2D NOESY (noesygpph) H1_NMR->NOESY_Acq Process Fourier Transform, Phasing, Baseline Correction NOESY_Acq->Process Analyze Analyze NOESY Spectrum for Key Cross-Peaks Process->Analyze Decision H2-H7 Cross-Peak Present? Analyze->Decision Isomer8 8-Nitro Isomer Confirmed Decision->Isomer8  Yes Isomer6 6-Nitro Isomer Confirmed Decision->Isomer6  No G cluster_6nitro 6-Nitroquinoline cluster_8nitro 8-Nitroquinoline img6 img6 label6 H2 and H7 are distant (> 5 Å) NO NOE Cross-Peak Expected Result Key Diagnostic: NOESY Cross-Peak between H2 and H7 label6->Result  Absence img8 img8 label8 H2 and H7 are proximate (< 3 Å) Strong NOE Cross-Peak Expected label8->Result  Presence

Caption: The logical basis for isomer differentiation.

Expected Results:

IsomerKey ProtonsExpected Spatial ProximityExpected NOESY ResultStructural Conclusion
6-Nitroquinoline H2 and H7DistantNO cross-peak observedConfirmed 6-Nitro Isomer
8-Nitroquinoline H2 and H7ProximateYES , cross-peak observedConfirmed 8-Nitro Isomer

In the NOESY spectrum of 8-nitroquinoline , you will observe a distinct off-diagonal cross-peak at the coordinates corresponding to the chemical shifts of H2 and H7. The absence of this specific cross-peak, in a spectrum with good signal-to-noise where other expected NOEs (e.g., between adjacent aromatic protons) are visible, is conclusive evidence for the 6-nitroquinoline structure.

Conclusion

The differentiation of regioisomers like 6- and 8-nitroquinoline is a task that demands a technique sensitive to the molecule's three-dimensional structure. The 2D NOESY experiment provides an elegant and definitive solution. [6][7]By leveraging the distance-dependent nature of the Nuclear Overhauser Effect, the presence or absence of a single, diagnostic cross-peak between protons H2 and H7 offers an unambiguous assignment of the nitro group's position. This guide provides the theoretical basis and a practical, field-tested protocol that enables researchers to resolve this structural challenge with a high degree of confidence, ensuring the integrity of their chemical characterization and downstream applications.

References

  • ResearchGate. (n.d.). The Nuclear Overhauser Effect. Retrieved from [Link]

  • The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Indiana University. (2004, November 15). 2-D NOESY. IU NMR Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • University of Ottawa. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • The Rockefeller University. (n.d.). NOE Experiments on the Bruker. UMYMFOR. Retrieved from [Link]

  • Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (2016, March 22). 8.2 The Nuclear Overhauser Effect. Retrieved from [Link]

  • Epistemeo. (2014, January 8). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • ResearchGate. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Nitroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Puget Sound. (n.d.). A method for approximating proton NMR chemical shifts. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N,N-dimethyl-6-nitroquinolin-2-amine

CAS: 37041-42-2 | Molecular Formula: C₁₁H₁₁N₃O₂ | Class: Nitroquinoline Derivative Part 1: Executive Safety Directive Status: High-Potency Research Chemical (Treat as Suspected Mutagen/Carcinogen) As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 37041-42-2 | Molecular Formula: C₁₁H₁₁N₃O₂ | Class: Nitroquinoline Derivative

Part 1: Executive Safety Directive

Status: High-Potency Research Chemical (Treat as Suspected Mutagen/Carcinogen)

As a Senior Application Scientist, I must emphasize that N,N-dimethyl-6-nitroquinolin-2-amine is not a standard bench reagent. It belongs to the nitroquinoline family, a class of compounds structurally related to known mutagens (e.g., 4-nitroquinoline-1-oxide). The presence of the nitro group at position 6, combined with the dimethylamino moiety, necessitates handling this compound as a Genotoxic Hazard until proven otherwise.

Immediate Action Required:

  • Zero-Skin-Contact Policy: This compound is lipophilic; it can penetrate the skin barrier.[1]

  • Aerosol Control: All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Incompatibility: Strictly segregate from strong reducing agents (which may reduce the nitro group to a more toxic amine) and nitrosating agents (risk of N-nitrosamine formation).[1]

Part 2: Technical Properties & Risk Assessment

Physicochemical Profile
PropertyDataOperational Implication
Physical State Solid (Yellow/Orange Powder)High risk of static-induced aerosolization during weighing.[1]
Solubility DMSO, Methanol, DCM; Insoluble in waterUse double-gloving when handling DMSO solutions due to enhanced skin permeation.
Melting Point ~150–155 °C (Analog estimate)Stable at room temp; avoid high-heat open systems.[1]
Reactivity Nitro-aromaticPotential explosion hazard if heated under confinement with oxidizers.[1]
GHS Hazard Classification (Conservative Analog Assessment)

Based on structural activity relationships (SAR) with 6-nitroquinoline and N,N-dimethylaniline derivatives.

  • H341: Suspected of causing genetic defects.[1][2][3][4][5]

  • H351: Suspected of causing cancer.[1][3][5][6]

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.[6]

  • H315/H319: Causes skin and serious eye irritation.[1][4][5][7][8][9]

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE protocol is non-negotiable for handling CAS 37041-42-2.

PPE Selection Logic

PPE_Logic Start Hazard Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/Org) State->Liquid Resp Respiratory: N95 or PAPR (If outside hood) Solid->Resp Inhalation Risk Glove_Solid Gloves: Double Nitrile (0.11mm min) Solid->Glove_Solid Contact Risk Liquid->Resp Vapor Risk Glove_Liquid Gloves: Laminate/Silver Shield (Chemical Barrier) Liquid->Glove_Liquid Permeation Risk

Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation to Laminate gloves for solutions.

Detailed PPE Specifications
CategoryStandardSpecification & Rationale
Hand Protection (Solid) Double Nitrile Inner: 4 mil nitrile.[1] Outer: 5-8 mil nitrile (extended cuff).[1] Reasoning: Sufficient for incidental contact with dry powder.[1]
Hand Protection (Solution) Laminate / Barrier Brand: Silver Shield® or Ansell Barrier®.[1] Reasoning: Nitro-aromatics in DMSO penetrate nitrile rapidly (<5 mins).[1] Laminate offers >480 min breakthrough time.[1]
Eye/Face ANSI Z87.1+ Chemical splash goggles.[1] Face shield required if handling volumes >100 mL.[1]
Respiratory NIOSH N95 / P100 Required only if weighing outside a fume hood (not recommended).[1] In hood: Sash at 18 inches acts as primary barrier.[1]
Body Tyvek® / Lab Coat Polypropylene or Tyvek sleeves recommended over standard cotton lab coat to prevent cuff contamination.[1]

Part 4: Operational Handling Protocol

Workflow 1: Safe Weighing & Solubilization

This procedure minimizes static charge and aerosol exposure.[1]

  • Preparation:

    • Place an anti-static gun and a waste container inside the fume hood.[1]

    • Line the work surface with an absorbent pad (plastic side down).[1]

  • Weighing:

    • Do not use a spatula directly from the stock bottle.[1]

    • Tap the required amount into a pre-tared scintillation vial or weighing boat.[1]

    • Immediately recap the stock bottle.[1]

    • Wipe the exterior of the stock bottle with a Kimwipe dampened with methanol before returning to storage.[1]

  • Solubilization (e.g., in DMSO):

    • Add solvent gently down the side of the vial to avoid displacing powder.[1]

    • Vortex with the cap tightly sealed and Parafilm® wrapped around the closure.[1]

    • Critical: If using DMSO, remember that DMSO carries dissolved toxins through the skin instantly. Treat the solution as more hazardous than the solid.

Workflow 2: Spill Response
  • Minor Spill (<1 g):

    • Cover with wet paper towels (dampened with water/detergent) to prevent dust dispersal.[1]

    • Wipe up inward from the periphery.[1]

    • Clean area with 10% bleach solution (oxidizes residual amine), followed by ethanol.[1]

  • Major Spill: Evacuate area. Contact EHS.

Operational Logic Flow

Handling_Workflow cluster_waste Waste Stream Setup 1. Setup Fume Hood (Absorbent pads, Static control) Weigh 2. Weighing (Closed balance, No drafts) Setup->Weigh Dissolve 3. Solubilization (Add solvent, Parafilm seal) Weigh->Dissolve Transfer 4. Transfer (Secondary containment) Dissolve->Transfer LiqWaste Liquid Organic Waste (Segregated) Dissolve->LiqWaste Excess Clean 5. Decontamination (Bleach wipe, Solvent wipe) Transfer->Clean SolidWaste Solid Hazardous Waste (Contaminated wipes) Clean->SolidWaste

Figure 2: Step-by-step operational workflow for handling N,N-dimethyl-6-nitroquinolin-2-amine.

Part 5: Waste Disposal & Deactivation

Disposal Principle: Never dispose of nitro-aromatics down the drain.[1] They are toxic to aquatic life and persist in the environment.[1]

  • Segregation:

    • Liquid Waste: Collect in a container labeled "Hazardous Waste: Toxic Organic - Nitroquinoline Derivatives."[1]

    • Solid Waste: All gloves, weighing boats, and contaminated paper towels must go into a double-bagged hazardous waste drum.

  • Destruction Method:

    • The preferred method is High-Temperature Incineration with scrubber systems (to handle NOx emissions).[1]

  • Container Rinsing:

    • Triple rinse empty vials with Methanol.[1] Collect the rinsate in the liquid waste container.[1] Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37041-42-2, N,N-Dimethyl-6-nitroquinolin-2-amine.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 6-Nitroquinoline (Analogous Hazard Data).[1] Retrieved from [Link]

Sources

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